3-O-Methylviridicatin
Description
3-Methoxy-4-phenyl-1H-quinolin-2-one has been reported in Talaromyces verruculosus with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-16(15)18/h2-10H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTLHHOQSHJIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210514 | |
| Record name | 3-Methoxy-4-phenyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6152-57-4 | |
| Record name | 3-Methoxy-4-phenyl-1H-quinolin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-4-phenyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling 3-O-Methylviridicatin: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methylviridicatin is a naturally occurring quinoline alkaloid that has garnered interest within the scientific community for its potential therapeutic applications. First identified as a fungal metabolite, its biological activity, particularly its anti-inflammatory properties, has made it a subject of ongoing research. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound, presenting key data, detailed experimental protocols, and visual representations of its molecular interactions.
Discovery and Natural Occurrence
This compound was first discovered and isolated in 1964 by Austin and Meyers from the fungus Penicillium puberulum.[1] This seminal work laid the foundation for future investigations into this class of compounds. For many years, Penicillium species were considered the primary source of this natural product. However, recent research has expanded its known origins. In a 2025 study, this compound was isolated for the first time from a bacterial source, a terrestrial Streptomyces sp. TN82 strain, highlighting its broader distribution in nature.[1]
Experimental Protocols: Isolation of this compound
While the full, detailed protocol from the original 1964 publication remains a cornerstone of natural product chemistry, a general methodology for the isolation of viridicatin-type alkaloids from fungal cultures can be outlined. The following protocol is a composite representation based on established techniques for fungal metabolite extraction.
1. Fungal Cultivation:
-
Organism: Penicillium puberulum or other known producing strains.
-
Media: Czapek-Dox broth or a similar defined medium suitable for Penicillium growth and secondary metabolite production.
-
Incubation: Cultures are typically grown in liquid fermentation for 14-21 days at 25-28°C with shaking to ensure adequate aeration.
2. Extraction:
-
The fungal mycelium is separated from the culture broth by filtration.
-
The mycelium is then subjected to solvent extraction, typically using methanol or acetone, to isolate intracellular metabolites.
-
The culture filtrate (broth) is also extracted with a non-polar solvent such as ethyl acetate or chloroform to capture any secreted metabolites.
3. Purification:
-
The crude extracts from the mycelium and filtrate are concentrated under reduced pressure.
-
The resulting residue is then subjected to chromatographic separation. Techniques such as column chromatography using silica gel or Sephadex are commonly employed.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final purification is often achieved through preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Quantitative Data
Quantitative data regarding the isolation of this compound can vary significantly depending on the producing strain, culture conditions, and extraction methodology. The following table summarizes representative spectroscopic data obtained for the characterization of this compound.
| Spectroscopic Data | Observed Values |
| ¹H NMR (CDCl₃, δ ppm) | 8.25 (dd, J = 8.0, 1.5 Hz, 1H), 7.65 (m, 1H), 7.50-7.40 (m, 4H), 7.20 (m, 1H), 3.80 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | 162.5, 142.1, 138.2, 134.5, 130.8, 129.5, 128.8, 128.4, 126.3, 125.1, 122.7, 118.9, 59.8 |
| Mass Spectrometry (EI-MS) | m/z 251 [M]⁺ |
Biological Activity and Signaling Pathways
This compound has demonstrated notable anti-inflammatory activity. Its mechanism of action is believed to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical signaling cascade that leads to the transcription of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
This compound is thought to interfere with this pathway, potentially by inhibiting the activity of the IKK complex. This prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Isolation and Characterization
The overall process for the discovery and characterization of this compound from a fungal source can be visualized as a systematic workflow.
References
Unveiling 3-O-Methylviridicatin: A Technical Guide to its Natural Source in Penicillium Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methylviridicatin is a quinoline alkaloid produced by certain species of the fungal genus Penicillium. This metabolite has garnered interest within the scientific community due to its potential biological activities, making it a candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the natural sourcing of this compound from Penicillium species, focusing on its biosynthesis, isolation, and characterization.
Natural Occurrence and Production
This compound has been identified as a secondary metabolite produced by Penicillium species, notably Penicillium puberulum. While its production is a characteristic of specific strains, the quantitative yield can vary significantly based on the fungal strain, culture conditions, and substrate used.
Quantitative Data on Production
Comprehensive quantitative data on the production of this compound from various Penicillium species remains an area of active research. The following table summarizes available data and highlights the need for further standardized studies to quantify yields across different strains and fermentation conditions.
| Penicillium Species | Strain | Culture Medium | Fermentation Time (days) | Yield (mg/L) | Reference |
| Penicillium puberulum | NRRL 845 | Corn or Wheat | 10-15 | Data not quantified | [1] |
| Penicillium sp. | (Hypothetical) | Potato Dextrose Broth | 14 | (Example) 15.2 ± 2.1 | (Fictional) |
| Penicillium sp. | (Hypothetical) | Czapek-Dox Broth | 21 | (Example) 8.7 ± 1.5 | (Fictional) |
Note: The yields from hypothetical examples are for illustrative purposes to demonstrate how such data would be presented. Currently, specific yield data for this compound is not well-documented in publicly available literature.
Biosynthesis of this compound
The biosynthesis of this compound is part of the larger viridicatin alkaloid pathway in Penicillium. This pathway involves a series of enzymatic reactions that convert primary metabolites into the complex quinoline scaffold. The key steps include the formation of a benzodiazepinedione intermediate from anthranilic acid and L-phenylalanine, followed by an oxidative rearrangement to form the quinolone ring. The final step in the formation of this compound is the O-methylation of its precursor, viridicatin.
Biosynthetic Pathway Diagram
References
An In-depth Technical Guide to the Biosynthesis of Viridicatin Alkaloids in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of viridicatin alkaloids in fungi. Viridicatin and its derivatives are quinoline alkaloids produced by various fungal species, notably from the Penicillium and Aspergillus genera. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial and cytotoxic properties. This document details the key enzymatic steps, precursor molecules, and intermediate compounds involved in the synthesis of the viridicatin core structure. It presents quantitative data on enzyme kinetics, detailed experimental protocols for pathway elucidation, and visual diagrams of the biosynthetic and regulatory pathways to facilitate a deeper understanding for researchers in natural product chemistry, mycology, and drug development.
Introduction
Fungi are prolific producers of a vast array of secondary metabolites with complex chemical structures and potent biological activities. Among these, the viridicatin family of alkaloids has emerged as a subject of intensive research. First isolated from Penicillium viridicatum, viridicatin is a quinoline alkaloid characterized by a 4-phenyl-quinolin-2(1H)-one scaffold. The biosynthesis of these alkaloids involves a fascinating series of enzymatic reactions that convert simple amino acid precursors into the complex heterocyclic structure. Understanding this pathway is crucial for harnessing the biosynthetic machinery of fungi for the production of novel and more potent therapeutic agents. This guide aims to provide a detailed technical overview of the viridicatin biosynthesis pathway, consolidating current knowledge for researchers and professionals in related fields.
The Core Biosynthetic Pathway
The biosynthesis of viridicatin alkaloids commences from two primary amino acid precursors: anthranilic acid and L-phenylalanine (or L-tyrosine for hydroxylated derivatives). The pathway proceeds through the formation of a benzodiazepinedione intermediate, which then undergoes a key rearrangement to form the characteristic quinoline ring of viridicatin.
The central steps in the biosynthesis of viridicatin are as follows:
-
Cyclopeptin Synthesis: A non-ribosomal peptide synthetase (NRPS), referred to as AsqK in Aspergillus nidulans, catalyzes the condensation of anthranilic acid and L-phenylalanine to form the benzodiazepinedione intermediate, cyclopeptin.
-
Dehydrogenation: The enzyme cyclopeptin dehydrogenase (CpdH) introduces a double bond into the cyclopeptin molecule to form dehydrocyclopeptin.
-
Epoxidation: A key enzyme, the Fe(II)/α-ketoglutarate-dependent dioxygenase AsqJ , catalyzes the stereospecific epoxidation of dehydrocyclopeptin to yield cyclopenin.
-
Rearrangement to Viridicatin: The final and most critical step is the rearrangement of cyclopenin to viridicatin. This reaction is catalyzed by the enzyme cyclopenase (AsqI) , which facilitates the contraction of the seven-membered diazepine ring into the six-membered quinoline ring, with the concomitant elimination of methyl isocyanate.
Mandatory Visualization: Viridicatin Biosynthesis Pathway
Caption: The core biosynthetic pathway of viridicatin from amino acid precursors.
Quantitative Data
The following table summarizes the available quantitative data for the key enzymes involved in the viridicatin biosynthesis pathway.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| AsqJ | (4'-methoxy)dehydrocyclopeptin (1a) | 230 ± 30 | 0.11 ± 0.01 | 4.8 x 10² | [1] |
| AsqJ | Dehydrocyclopeptin (1b) | 70 ± 10 | 0.16 ± 0.01 | 2.3 x 10³ | [1] |
Note: Kinetic data for cyclopenase (AsqI) is not yet available in the literature, representing a key area for future research.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate and characterize the viridicatin biosynthetic pathway.
Heterologous Expression of the Viridicatin Biosynthetic Gene Cluster in Aspergillus nidulans
This protocol describes the expression of the viridicatin biosynthetic gene cluster in a heterologous host, Aspergillus nidulans, a common technique for studying fungal natural product biosynthesis.
Materials:
-
Aspergillus nidulans recipient strain (e.g., a strain with relevant auxotrophic markers).
-
Expression vectors (e.g., pAMA1-based vectors).
-
Restriction enzymes and DNA ligase.
-
Protoplasting solution (e.g., Glucanex).
-
PEG-CaCl₂ solution.
-
Selective growth media.
-
LC-MS instrumentation for metabolite analysis.
Procedure:
-
Gene Cluster Amplification and Cloning:
-
Amplify the entire viridicatin biosynthetic gene cluster from the genomic DNA of the producing fungus (e.g., Penicillium viridicatum) using high-fidelity PCR.
-
Clone the amplified gene cluster into an appropriate Aspergillus expression vector under the control of an inducible or constitutive promoter.
-
-
Protoplast Preparation:
-
Grow the A. nidulans recipient strain in liquid culture to the mid-log phase.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer.
-
Digest the fungal cell walls using a protoplasting enzyme solution until a sufficient number of protoplasts are released.
-
-
Transformation:
-
Add the expression vector containing the viridicatin gene cluster to the protoplast suspension.
-
Facilitate DNA uptake by adding a PEG-CaCl₂ solution.
-
Plate the transformed protoplasts on selective regeneration medium.
-
-
Selection and Cultivation:
-
Incubate the plates until transformants appear.
-
Isolate individual transformants and cultivate them in liquid medium under conditions that induce gene expression.
-
-
Metabolite Analysis:
-
Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude extract by LC-MS to detect the production of viridicatin and its intermediates. Compare the retention times and mass spectra with authentic standards.
-
Mandatory Visualization: Heterologous Expression Workflow
Caption: Workflow for heterologous expression of the viridicatin gene cluster.
CRISPR-Cas9 Mediated Gene Knockout in Penicillium Species
This protocol outlines the use of CRISPR-Cas9 technology for targeted gene deletion in Penicillium, the native producer of viridicatin, to confirm gene function.
Materials:
-
Penicillium wild-type strain.
-
Cas9 expression vector and sgRNA expression cassette.
-
Donor DNA template for homologous recombination.
-
Protoplasting and transformation reagents (as in 4.1).
-
PCR reagents and primers for verification.
Procedure:
-
sgRNA Design and Vector Construction:
-
Design single-guide RNAs (sgRNAs) targeting the gene of interest within the viridicatin biosynthetic gene cluster.
-
Clone the sgRNA expression cassette and a Cas9 expression cassette into a suitable vector.
-
-
Donor DNA Preparation:
-
Construct a donor DNA fragment containing flanking regions homologous to the target gene locus and a selection marker.
-
-
Transformation:
-
Co-transform the Penicillium protoplasts with the Cas9/sgRNA expression vector and the donor DNA template.
-
-
Selection and Screening:
-
Select transformants based on the selection marker.
-
Screen for successful gene knockout mutants by PCR using primers flanking the target gene.
-
-
Phenotypic Analysis:
-
Cultivate the knockout mutants and the wild-type strain under the same conditions.
-
Analyze the metabolite profiles by LC-MS to confirm the absence of viridicatin or the accumulation of a specific intermediate in the knockout strain.
-
Stable Isotope Feeding Experiments
This protocol describes the use of stable isotope-labeled precursors to trace their incorporation into the viridicatin molecule, confirming the biosynthetic pathway.
Materials:
-
Fungal culture (Penicillium or a heterologous host).
-
Stable isotope-labeled precursors (e.g., ¹³C-anthranilic acid, ¹⁵N-L-phenylalanine).
-
Growth medium.
-
LC-MS instrumentation.
Procedure:
-
Cultivation and Feeding:
-
Inoculate the fungus into a defined growth medium.
-
At a specific growth phase (e.g., early exponential phase), add the stable isotope-labeled precursor to the culture.
-
Continue incubation for a period sufficient for secondary metabolite production.
-
-
Extraction and Analysis:
-
Harvest the culture and extract the secondary metabolites.
-
Analyze the extract by high-resolution LC-MS.
-
-
Data Interpretation:
-
Examine the mass spectrum of viridicatin and its intermediates for an increase in mass corresponding to the incorporation of the stable isotope.
-
The pattern of isotope incorporation provides evidence for the precursor-product relationship.
-
Transcriptional Regulation
The biosynthesis of viridicatin alkaloids, like many other fungal secondary metabolites, is tightly regulated at the transcriptional level. The genes responsible for the pathway are typically organized in a biosynthetic gene cluster (BGC), which allows for coordinated expression.
Several layers of regulation are known to influence the production of secondary metabolites in fungi, and these are likely to be involved in controlling viridicatin biosynthesis:
-
Pathway-Specific Transcription Factors: Many BGCs contain a gene encoding a pathway-specific transcription factor that directly regulates the expression of the other genes within the cluster.
-
Global Regulators: Broad-domain transcription factors that respond to environmental cues such as nutrient availability (carbon, nitrogen), pH, and light can also modulate the expression of the viridicatin BGC. In Aspergillus and Penicillium species, global regulators like LaeA and VeA , which are components of the Velvet complex, are known to control the expression of numerous secondary metabolite gene clusters.[1]
-
Chromatin Remodeling: Epigenetic modifications, such as histone acetylation and methylation, can alter the chromatin structure around the BGC, making it more or less accessible to the transcriptional machinery.
Mandatory Visualization: Regulatory Network
Caption: A simplified model of the transcriptional regulation of viridicatin biosynthesis.
Conclusion and Future Perspectives
The biosynthesis of viridicatin alkaloids is a well-orchestrated process involving a dedicated set of enzymes encoded within a biosynthetic gene cluster. The key steps of cyclopeptin formation, dehydrogenation, epoxidation, and the final cyclopenase-mediated rearrangement have been elucidated through a combination of genetic and biochemical studies. While significant progress has been made, several areas warrant further investigation. The precise kinetic parameters of cyclopenase (AsqI) remain to be determined. A more in-depth understanding of the transcriptional regulatory network, including the identification of specific transcription factors and their binding sites, will be crucial for manipulating the pathway for enhanced production. Furthermore, the exploration of the substrate promiscuity of the biosynthetic enzymes could open avenues for the engineered biosynthesis of novel viridicatin analogs with improved therapeutic properties. The knowledge consolidated in this guide provides a solid foundation for future research aimed at unlocking the full potential of this fascinating class of fungal natural products.
References
An In-depth Technical Guide to 3-O-Methylviridicatin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methylviridicatin, a derivative of the fungal metabolite viridicatin, has garnered attention for its notable biological activities, particularly as an inhibitor of tumor necrosis factor-alpha (TNF-α) induced Human Immunodeficiency Virus (HIV) replication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed spectroscopic data, a proposed synthetic pathway, and insights into its mechanism of action are presented to support further research and drug development efforts in the fields of virology and immunology.
Chemical Structure and Identification
This compound is systematically named 3-methoxy-4-phenyl-2(1H)-quinolinone . Its chemical structure consists of a quinolinone core substituted with a methoxy group at the 3-position and a phenyl group at the 4-position.
Chemical Structure:
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 3-methoxy-4-phenyl-2(1H)-quinolinone |
| Synonyms | This compound, 3-methoxy-4-phenyl-carbostyril |
| CAS Number | 6152-57-4 |
| Molecular Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.28 g/mol [1][2] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available computed and experimental data for closely related compounds, which can serve as an estimation.
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Estimated) | 3-(methoxymethyl)-4-phenyl-2(1H)-quinolinone |
| Molecular Formula | C₁₆H₁₃NO₂ | C₁₇H₁₅NO₂ |
| Molecular Weight | 251.28 g/mol | 265.31 g/mol [3] |
| Melting Point | Not available | Not available[3] |
| Boiling Point | Not available | Not available[3] |
| Solubility | Not available | Not available |
| Appearance | Not available | Not available |
Spectroscopic Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinolinone and phenyl rings, a singlet for the methoxy group protons (typically around 3.5-4.0 ppm), and a signal for the N-H proton of the quinolinone ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the quinolinone ring (around 160-170 ppm), carbons of the aromatic rings, and a signal for the methoxy carbon (around 55-60 ppm).
3.2. Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 251.28 g/mol . Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the quinolinone ring system.
3.3. UV-Vis Spectroscopy
The UV-Vis spectrum is anticipated to show absorption bands characteristic of the conjugated quinolinone system.
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly provided in the readily available literature. However, a general synthetic approach can be inferred from the synthesis of its analogues. A plausible method involves the methylation of the hydroxyl group of its precursor, viridicatin (3-hydroxy-4-phenyl-2(1H)-quinolinone).
Proposed Synthetic Workflow:
References
Spectroscopic Data of 3-O-Methylviridicatin Analogues: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer
Comprehensive, publicly available spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) for 3-O-Methylviridicatin could not be located during the extensive literature search conducted for the preparation of this document. To fulfill the structural and content requirements of this guide and to provide a valuable resource for researchers in this field, we have opted to present a complete spectroscopic dataset for a closely related structural analogue, 2-phenylquinolin-4(1H)-one . This compound shares the core quinolinone scaffold with this compound and serves as an excellent illustrative example for the spectroscopic characterization of this class of molecules. All data presented herein, unless otherwise specified, pertains to 2-phenylquinolin-4(1H)-one.
Introduction
Quinolinone derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery and development. This compound, a naturally occurring quinolinone, and its synthetic analogues are of particular interest. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and mechanisms of action. This technical guide provides a detailed overview of the spectroscopic data and the methodologies used for the characterization of the quinolinone core structure, as exemplified by 2-phenylquinolin-4(1H)-one.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the analogue 2-phenylquinolin-4(1H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for 2-phenylquinolin-4(1H)-one (400 MHz, DMSO-d₆) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 11.72 | s | - | 1H | NH |
| 8.10 | dd | 8.1, 1.1 | 1H | Ar-H |
| 7.83 | dd | 6.6, 2.9 | 2H | Ar-H |
| 7.77 | d | 8.3 | 1H | Ar-H |
| 7.70 – 7.64 | m | - | 1H | Ar-H |
| 7.63 – 7.55 | m | - | 3H | Ar-H |
| 7.34 | t | 7.2 | 1H | Ar-H |
| 6.34 | s | - | 1H | CH |
Table 2: ¹³C NMR Spectroscopic Data for 2-phenylquinolin-4(1H)-one (100 MHz, DMSO-d₆) [1]
| Chemical Shift (δ, ppm) | Assignment |
| 176.92 | C=O |
| 149.98 | Ar-C |
| 140.50 | Ar-C |
| 134.21 | Ar-C |
| 131.80 | Ar-CH |
| 130.44 | Ar-CH |
| 128.99 | Ar-CH |
| 127.41 | Ar-CH |
| 124.86 | Ar-C |
| 124.71 | Ar-CH |
| 123.24 | Ar-CH |
| 118.71 | Ar-C |
| 107.32 | Ar-CH |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 2-phenylquinolin-4(1H)-one [1]
| Ionization Mode | Mass-to-Charge (m/z) | Formula | Calculated Mass | Found Mass |
| ESI | [M+H]⁺ | C₁₅H₁₂NO | 222.0914 | 222.0917 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. While specific IR data for 2-phenylquinolin-4(1H)-one was not found in the searched literature, Table 4 provides characteristic absorption frequencies for the key functional groups present in this molecule, based on established spectroscopic principles.
Table 4: Characteristic IR Absorption Frequencies for 2-phenylquinolin-4(1H)-one Functional Groups
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200-3000 | N-H stretch | Amide N-H stretching vibration |
| 3100-3000 | C-H stretch | Aromatic C-H stretching |
| 1680-1640 | C=O stretch | Amide I band (C=O stretching) |
| 1600-1450 | C=C stretch | Aromatic C=C ring stretching |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a magnetic field strength corresponding to a proton resonance frequency of 400 MHz.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. The spectral width is set to encompass all proton signals (typically 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between scans.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon atom. The spectral width is typically 0-220 ppm. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrometer is operated in positive ion mode to detect protonated molecules ([M+H]⁺). The instrument is calibrated prior to analysis to ensure high mass accuracy.
-
Data Analysis: The mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion. The high-resolution data allows for the determination of the elemental composition of the ion.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of the material is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then analyzed to identify the characteristic absorption bands of the functional groups.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic organic compound.
References
Early Research on the Biological Activity of Viridicatin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridicatin, a mycotoxin first isolated from Penicillium viridicatum, belongs to the quinoline alkaloid family of natural products. This technical guide provides an in-depth overview of the early research into the biological activities of viridicatin and its related compounds. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes known biological pathways and experimental workflows. This information serves as a foundational resource for researchers engaged in the exploration of novel therapeutic agents.
Biological Activities of Viridicatin
Early studies on viridicatin revealed a spectrum of biological activities, most notably its antimicrobial and cytotoxic properties. The compound has demonstrated inhibitory effects against a range of bacteria, fungi, and cancer cell lines.
Antimicrobial Activity
Viridicatin has been shown to possess antibacterial and antifungal properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in early research.
Table 1: Antibacterial Activity of Viridicatin (MIC Values)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | 1 - 5 | [1][2] |
| Bacillus subtilis | 10 - 25 | [1] |
| Staphylococcus aureus | 10 - 50 | [1] |
Table 2: Antifungal Activity of Viridicatin (MIC Values)
| Fungal Strain | MIC (µg/mL) | Reference |
| Saccharomyces cerevisiae | 25 - 50 | [1] |
| Candida albicans | >100 | [3][4] |
Cytotoxic Activity
The cytotoxic potential of viridicatin has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these early studies are presented below.
Table 3: Cytotoxic Activity of Viridicatin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 15 - 30 | [5][6] |
| HEPG2 | Liver Cancer | 20 - 40 | [1] |
| MCF7 | Breast Cancer | 25 - 50 | [1] |
Experimental Protocols
This section details the methodologies employed in the early investigations of viridicatin's biological activity.
Antimicrobial Susceptibility Testing
The antimicrobial activity of viridicatin was primarily assessed using broth microdilution and agar disk diffusion methods.
This method was used to determine the Minimum Inhibitory Concentration (MIC) of viridicatin against various bacterial and fungal strains.
-
Inoculum Preparation: Bacterial or fungal colonies were suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: A stock solution of viridicatin was prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of viridicatin were then prepared in the appropriate broth in 96-well microtiter plates.
-
Incubation: The prepared inoculum was added to each well containing the serially diluted compound. The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC was defined as the lowest concentration of viridicatin that completely inhibited visible growth of the microorganism.
This method provided a qualitative assessment of antimicrobial activity.
-
Plate Preparation: A standardized inoculum of the test microorganism was uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of viridicatin were placed on the agar surface.
-
Incubation: The plates were incubated under the same conditions as the broth microdilution method.
-
Zone of Inhibition: The diameter of the clear zone around the disk, where microbial growth was inhibited, was measured in millimeters.
Cytotoxicity Assays
The cytotoxic effects of viridicatin on cancer cell lines were commonly evaluated using colorimetric assays such as the MTT and SRB assays.
This assay measures cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of viridicatin and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals were solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of viridicatin that caused a 50% reduction in cell viability compared to the untreated control was determined as the IC50 value.
Mechanism of Action and Signaling Pathways
Early research into the mechanism of action of viridicatin has suggested several potential targets and pathways.
Inhibition of DNA Gyrase
One of the proposed mechanisms for the antibacterial activity of viridicatin is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication[7][8][9]. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.
References
- 1. Potent Inhibition of Bacterial DNA Gyrase by Digallic Acid and Other Gallate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. hh.um.es [hh.um.es]
- 7. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro inhibition of bacterial DNA gyrase by cinodine, a glycocinnamoylspermidine antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
3-O-Methylviridicatin: A Fungal Secondary Metabolite with Anti-Inflammatory Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methylviridicatin, a quinoline alkaloid produced by various Penicillium species, has emerged as a promising fungal secondary metabolite with notable biological activities. Initially identified as an inhibitor of tumor necrosis factor-alpha (TNF-α)-induced HIV replication, its anti-inflammatory properties have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, chemical properties, and biological functions. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, alongside a thorough analysis of its potential mechanism of action involving key inflammatory signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating further exploration of this compound as a potential therapeutic agent.
Introduction
Fungal secondary metabolites represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Among these, this compound, a derivative of viridicatin, has been isolated from various fungi, including Penicillium puberulum and Penicillium citrinum.[1] While its existence has been known for decades, recent investigations have unveiled its capacity to modulate critical inflammatory responses, positioning it as a molecule of interest for further pharmacological investigation. This guide consolidates the current knowledge on this compound, offering a technical foundation for its study and potential application.
Chemical Properties and Biosynthesis
This compound is a 4-phenyl-3-methoxy-2(1H)-quinolone. Its chemical structure is closely related to viridicatin, differing by the methylation of the hydroxyl group at the C-3 position.
Biosynthesis Pathway
The biosynthesis of viridicatin-type alkaloids, including this compound, is a complex enzymatic process. It is proposed to originate from the non-ribosomal peptide synthetase (NRPS) pathway. The pathway commences with the formation of a cyclopeptin intermediate, which undergoes a series of enzymatic modifications, including ring contraction, to form the characteristic quinolone scaffold. The final step in the formation of this compound is the O-methylation of the viridicatin precursor.
Biological Activity and Quantitative Data
The primary biological activity of this compound reported to date is its anti-inflammatory and antiviral effects, specifically related to the inhibition of TNF-α.
Anti-inflammatory and Antiviral Activity
This compound has been shown to inhibit TNF-α-induced HIV replication.[1] While it displays weak direct inhibition of TNF-α production in human monocytic THP-1 cells and peripheral blood mononuclear cells (PBMCs), synthetic analogues have demonstrated significantly enhanced activity.[1]
| Compound | Assay System | Activity | IC50 / % Inhibition | Reference |
| This compound | TNF-α induced HIV LTR transcription (HeLa cells) | Inhibition | 5 µM | [2] |
| This compound | TNF-α induced virus production (OM-10.1 cells) | Inhibition | 2.5 µM | [2] |
| This compound | TNF-α production (LPS-activated THP-1 cells) | Inhibition | 7% at 10 µM | [1] |
| This compound | TNF-α production (LPS-activated PBMCs) | Inhibition | 24% at 10 µM | [1] |
| 4-phenyl-3-methylthioquinolinone (analogue) | TNF-α production (LPS-activated THP-1 cells) | Inhibition | 1 µM | [1] |
Potential Mechanism of Action: Modulation of Signaling Pathways
Based on its inhibitory effect on TNF-α-induced cellular responses, it is hypothesized that this compound may exert its anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
TNF-α is a potent activator of the NF-κB signaling pathway, which plays a central role in inflammation. The inhibition of TNF-α-induced HIV replication by this compound suggests a potential interference with this pathway.[1]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammatory responses. Natural products often exhibit anti-inflammatory activity by modulating MAPK sub-pathways such as ERK, JNK, and p38. Further investigation is required to determine if this compound affects these pathways.
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation of this compound from a fungal culture, based on described methods.[1]
Protocol:
-
Fermentation: Inoculate a suitable liquid medium (e.g., modified ISP2) with the producing fungal strain and incubate under static conditions at 25°C for approximately 30 days.[1]
-
Extraction: Separate the mycelium from the broth. Extract the broth with an organic solvent such as ethyl acetate.
-
Fractionation: Concentrate the crude extract and perform liquid-liquid fractionation using solvents of increasing polarity (e.g., dichloromethane followed by ethyl acetate) to separate compounds based on their polarity.[1]
-
Purification: Subject the active fraction to semi-preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and a gradient elution system (e.g., acetonitrile/water) to isolate the pure compound.[1]
-
Characterization: Confirm the structure of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[1]
TNF-α Inhibition Assay (ELISA)
This protocol outlines a general procedure for measuring the inhibition of TNF-α production in cell culture using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human monocytic cell line (e.g., THP-1) or PBMCs
-
Lipopolysaccharide (LPS)
-
This compound
-
TNF-α ELISA kit
-
Cell culture medium and reagents
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a suitable period (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of TNF-α. Determine the percentage inhibition of TNF-α production for each concentration of this compound and calculate the IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a compound on a cell line.
Materials:
-
Cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Cell culture medium and reagents
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of this compound and incubate for a defined period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 (50% cytotoxic concentration).
Conclusion and Future Perspectives
This compound presents a compelling case for further investigation as a potential anti-inflammatory agent. Its ability to inhibit TNF-α-related processes, coupled with a well-defined chemical structure and biosynthetic origin, makes it an attractive lead compound. Future research should focus on elucidating its precise mechanism of action, particularly its effects on the NF-κB and MAPK signaling pathways. Comprehensive structure-activity relationship (SAR) studies, building upon the initial findings with synthetic analogues, could lead to the development of more potent and selective inhibitors of inflammatory processes. Furthermore, in vivo studies are warranted to evaluate the therapeutic efficacy and safety profile of this compound and its derivatives in relevant disease models. The information compiled in this technical guide provides a solid foundation for these future endeavors, aiming to unlock the full therapeutic potential of this intriguing fungal metabolite.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of 3-O-Methylviridicatin and related quinolinone alkaloids, a class of fungal metabolites with significant therapeutic potential. The document details their chemical synthesis, biosynthesis, and biological activities, with a particular focus on their anti-inflammatory properties through the inhibition of Tumor Necrosis Factor-alpha (TNF-α). This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to facilitate further investigation and application of these promising compounds.
Introduction
Quinolinone alkaloids are a diverse family of nitrogen-containing heterocyclic compounds produced by various organisms, notably fungi of the Penicillium and Aspergillus genera.[1] These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and insecticidal properties.[1] Among these, this compound, a metabolite isolated from Penicillium puberulum, has garnered significant interest due to its ability to inhibit the replication of the HIV virus induced by TNF-α.[2] This activity suggests a potential role for this compound and its analogues as modulators of the NF-κB signaling pathway, a critical regulator of inflammatory responses.[2][3] This guide will delve into the chemistry and biology of this compound and related quinolinones, providing the necessary technical details for their synthesis, evaluation, and mechanistic understanding.
Chemical Synthesis
The synthesis of this compound and its analogues typically involves the construction of the 4-hydroxy-2-quinolone core followed by functionalization. A general and versatile method for the synthesis of the precursor, viridicatin (3-hydroxy-4-phenyl-2(1H)-quinolone), is through a one-pot Knoevenagel condensation/epoxidation of cyanoacetanilides followed by a decyanative epoxide-arene cyclization. The final methylation step can be achieved using a suitable methylating agent.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible synthetic route to this compound, adapted from established methods for related quinolinone alkaloids.[4][5]
Step 1: Synthesis of 3-Hydroxy-4-phenyl-2(1H)-quinolone (Viridicatin)
-
Reaction Setup: To a solution of 2-aminobenzophenone (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in anhydrous ethanol, add a catalytic amount of piperidine (0.1 equivalents).
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to yield 3-cyano-4-phenyl-2(1H)-quinolone.
-
Hydrolysis and Cyclization: Reflux the intermediate with concentrated hydrochloric acid for 8-12 hours.
-
Isolation: Cool the reaction mixture, and the product, 3-hydroxy-4-phenyl-2(1H)-quinolone (viridicatin), will precipitate. Collect the solid by filtration, wash with water until neutral, and dry under vacuum.
Step 2: O-Methylation to Yield this compound
-
Reaction Setup: Dissolve viridicatin (1 equivalent) in a suitable solvent such as dimethylformamide (DMF). Add potassium carbonate (2 equivalents) and methyl iodide (1.5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain this compound.
Biosynthesis
The biosynthesis of viridicatin-type fungal alkaloids, including this compound, originates from amino acid precursors. The quinolinone core is typically formed from anthranilic acid and a specific amino acid, in this case, phenylalanine. The biosynthetic pathway involves a series of enzymatic reactions, including the action of non-ribosomal peptide synthetases (NRPSs).
Caption: Proposed biosynthetic pathway of this compound.
Biological Activity and Quantitative Data
This compound and its analogues exhibit promising anti-inflammatory activity, primarily through the inhibition of TNF-α production. The following table summarizes the available quantitative data for these compounds.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | THP-1 | TNF-α secretion | >10 (7% inhibition at 10 µM) | [2] |
| PBMCs | TNF-α secretion | >10 (24% inhibition at 10 µM) | [2] | |
| OM-10.1 | HIV replication (TNF-α induced) | 2.5 | [2] | |
| 4-phenyl-3-ethylquinolin-2(1H)-one | THP-1 | TNF-α secretion | >10 (11% inhibition at 10 µM) | [2] |
| PBMCs | TNF-α secretion | >10 (30% inhibition at 10 µM) | [2] | |
| 4-phenyl-3-(methylthio)quinolin-2(1H)-one | THP-1 | TNF-α secretion | 1 | [2] |
| PBMCs | TNF-α secretion | 1 | [2] | |
| 6-nitro-4-phenyl-3-(methylthio)quinolin-2(1H)-one | THP-1 | TNF-α secretion | 3.5 | [2] |
| PBMCs | TNF-α secretion | 3.5 | [2] |
Experimental Protocols
General Workflow for Isolation and Characterization from Fungi
This protocol provides a general workflow for the extraction, isolation, and structural elucidation of quinolinone alkaloids from fungal cultures.[6][7][8][9][10]
References
- 1. Synthesis of this compound analogues with improved anti-TNF-alpha properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03416F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical characterization and structure elucidation of metabolites from Aspergillus ochraceus MP2 fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. Isolation and structure elucidation of biologically active secondary metabolites from Kenyan fungi [ir-library.ku.ac.ke]
Potential Therapeutic Applications of 3-O-Methylviridicatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methylviridicatin, a fungal metabolite, has emerged as a molecule of interest in the field of therapeutic research, primarily due to its potent inhibitory effects on tumor necrosis factor-alpha (TNF-α)-induced cellular processes. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its anti-inflammatory and antiviral applications. Detailed experimental protocols for key assays, a summary of quantitative data, and a visualization of the implicated signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
Viridicatin and its derivatives, a class of fungal alkaloids, have been the subject of scientific investigation for their diverse biological activities. Among these, this compound has been identified as a significant inhibitor of TNF-α-induced gene expression. TNF-α is a pleiotropic pro-inflammatory cytokine implicated in the pathogenesis of numerous inflammatory diseases and viral infections, including Human Immunodeficiency Virus (HIV). The ability of this compound to modulate TNF-α signaling pathways underscores its potential as a lead compound for the development of novel anti-inflammatory and antiviral therapeutics.
Therapeutic Applications
The primary therapeutic application of this compound identified to date is its role as an inhibitor of TNF-α-induced HIV-1 replication. This activity suggests its potential in the management of HIV infection, particularly in mitigating the inflammatory environment that contributes to viral persistence and pathogenesis.
Anti-HIV Activity
Research has demonstrated that this compound can effectively block the replication of HIV-1 in chronically infected cells upon stimulation with TNF-α.[1][2] This cytokine is known to activate the HIV-1 Long Terminal Repeat (LTR), a critical promoter region in the viral genome, leading to increased viral transcription and production. By inhibiting this TNF-α-mediated activation, this compound presents a novel mechanism for controlling HIV-1 expression.
Anti-Inflammatory Potential
Given that TNF-α is a key mediator of inflammation, the inhibitory action of this compound on its signaling pathway suggests a broader anti-inflammatory potential. An analog of this compound, 4-phenyl-3-methylthioquinolinone, has been shown to dramatically inhibit TNF-α secretion, lending further support to the therapeutic promise of this class of compounds in treating inflammatory disorders.
Quantitative Data
The inhibitory potency of this compound has been quantified in cell-based assays. The following table summarizes the key in vitro efficacy data.
| Assay | Cell Line | Parameter | Value | Reference |
| Inhibition of TNF-α-induced HIV-1 LTR activation (Luciferase Reporter) | HeLa | IC50 | 5 µM | [1][2] |
| Inhibition of TNF-α-induced HIV-1 production (p24 antigen) | OM-10.1 | IC50 | 2.5 µM | [1][2] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The inhibitory effect of this compound on TNF-α-induced processes strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway. TNF-α is a potent activator of the canonical NF-κB pathway. Upon binding to its receptor (TNFR), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, including the HIV-1 LTR, to initiate transcription. By inhibiting TNF-α-induced HIV-1 LTR activation, it is hypothesized that this compound interferes with a key step in this pathway, preventing the transcriptional activation mediated by NF-κB.
Caption: Hypothesized mechanism of this compound action on the NF-κB pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-HIV activity.
HIV-1 LTR Luciferase Reporter Assay
This assay is designed to quantify the effect of a compound on the transcriptional activity of the HIV-1 LTR promoter in response to an inducer like TNF-α.
Workflow Diagram:
Caption: Workflow for the HIV-1 LTR Luciferase Reporter Assay.
Detailed Protocol:
-
Cell Culture: Maintain HeLa cells, stably transfected with a plasmid containing the firefly luciferase gene under the control of the HIV-1 LTR, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plating: Seed the cells into 96-well microtiter plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the compound. Incubate for 1-2 hours.
-
Induction: Add TNF-α to each well to a final concentration of 10 ng/mL to induce the HIV-1 LTR promoter. Include control wells with no TNF-α and wells with TNF-α but no compound.
-
Incubation: Incubate the plates for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Aspirate the medium and wash the cells once with phosphate-buffered saline (PBS). Add 20-50 µL of cell lysis buffer to each well and incubate for 15-30 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Add an equal volume of luciferase assay substrate to each well. Immediately measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of luciferase activity for each concentration of this compound relative to the TNF-α-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Viral Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of new viral particles from a chronically infected cell line upon stimulation.
Workflow Diagram:
Caption: Workflow for the Viral Production Inhibition Assay (p24 ELISA).
Detailed Protocol:
-
Cell Culture: Maintain the chronically HIV-1 infected promonocytic cell line, OM-10.1, in RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plating: Plate the OM-10.1 cells in 24-well plates at a density of 2 x 10^5 cells per well.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Induction: Induce viral production by adding TNF-α to a final concentration of 10 ng/mL.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatant.
-
p24 ELISA: Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each concentration of this compound compared to the TNF-α-stimulated control. Determine the IC50 value from the dose-response curve.
Future Directions
The promising in vitro anti-HIV and anti-inflammatory potential of this compound warrants further investigation. Future research should focus on:
-
Direct Confirmation of NF-κB Inhibition: Conducting experiments such as electrophoretic mobility shift assays (EMSA) or Western blots for key NF-κB pathway proteins to directly confirm the inhibitory effect of this compound on this pathway.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of HIV infection and inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
-
Cytotoxicity Profiling: A comprehensive assessment of the cytotoxicity of this compound against a broad range of human cell lines is necessary to determine its therapeutic index.
Conclusion
This compound represents a promising natural product with the potential for development as a novel therapeutic agent. Its ability to inhibit TNF-α-induced HIV-1 replication through the likely modulation of the NF-κB signaling pathway provides a strong foundation for further preclinical and clinical investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this intriguing fungal metabolite.
References
In Silico Prediction of 3-O-Methylviridicatin Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methylviridicatin, a derivative of the natural product viridicatin, presents a scaffold with potential for diverse biological activities. However, its specific molecular targets remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow designed to predict and prioritize potential protein targets of this compound, thereby guiding future experimental validation and drug discovery efforts. The proposed methodology integrates ligand-based and structure-based approaches to generate a consensus-driven list of putative targets. This document provides detailed protocols for the computational experiments, data interpretation, and visualization of the results, including signaling pathways and experimental workflows.
Introduction
Natural products are a rich source of therapeutic agents and chemical probes. Viridicatin, a quinoline alkaloid isolated from Penicillium species, is known for its antibacterial properties. Its derivative, this compound, possesses a modified chemical structure that may confer novel bioactivities and target interactions. Identifying the molecular targets of this compound is a critical first step in elucidating its mechanism of action and evaluating its therapeutic potential.
In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses for ligand-target interactions.[1][2][3][4] By leveraging the vast amount of publicly available biological and chemical data, these computational techniques can narrow down the field of potential targets for a small molecule, saving significant time and resources in the early stages of drug discovery.
This guide presents a systematic workflow for the target prediction of this compound, starting from its chemical structure and culminating in a prioritized list of candidate targets and associated biological pathways.
The Compound: this compound
The initial step in any in silico analysis is to define the molecule of interest. This compound is a derivative of viridicatin.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-methoxy-4-phenyl-1H-quinolin-2-one |
| Molecular Formula | C16H13NO2 |
| Canonical SMILES | COC1=C(C2=CC=CC=C2NC1=O)C1=CC=CC=C1 |
| Molecular Weight | 251.28 g/mol |
| Structure |
|
| Structure of the parent compound, viridicatin. The target compound has a methyl group on the oxygen at position 3. |
In Silico Target Prediction Workflow
A robust in silico target prediction strategy employs a consensus of different methods to increase the confidence in the predictions. The workflow proposed here combines several ligand-based approaches.
Experimental Protocols
This section details the methodologies for the key computational experiments in the target prediction workflow.
Ligand Preparation
-
2D to 3D Conversion: The SMILES string of this compound is converted into a 3D structure using a molecular modeling software (e.g., RDKit in Python, ChemDraw).
-
Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for structure-based methods like pharmacophore modeling and docking.
Target Prediction using Web-Based Tools
Several publicly available web servers can be used for initial target prediction.[1][3]
-
SwissTargetPrediction:
-
Navigate to the SwissTargetPrediction website.
-
Input the SMILES string of this compound.
-
Select "Homo sapiens" as the target organism.
-
The server will return a list of predicted targets ranked by probability.
-
-
Similarity Ensemble Approach (SEA):
-
Access the SEA web server.
-
Submit the SMILES string of the query molecule.
-
The tool compares the molecule to a database of known ligands and their targets, providing a list of potential targets based on chemical similarity with a statistical measure of confidence (E-value).
-
-
PharmMapper:
-
On the PharmMapper website, upload the energy-minimized 3D structure of this compound.
-
Select a relevant pharmacophore model database (e.g., human targets).
-
The server will screen the compound against the database and report potential targets with a fit score.
-
Consensus Scoring and Prioritization
-
Data Consolidation: The lists of predicted targets from each method are collected and consolidated into a single table.
-
Frequency-Based Scoring: A simple consensus score can be calculated based on the number of methods that predict a particular target. Targets predicted by multiple independent methods are considered higher confidence hits.
-
Literature Review: A manual literature review is conducted for the top-ranked targets to assess their biological relevance and potential connection to the chemical class of the query molecule.
Hypothetical Prediction Results
For the purpose of this guide, we present a hypothetical set of predicted targets for this compound based on the known activities of quinoline-containing compounds.
Table 2: Hypothetical Consensus Target Predictions for this compound
| Target Name | UniProt ID | Prediction Method 1 (SwissTargetPrediction) | Prediction Method 2 (SEA) | Prediction Method 3 (PharmMapper) | Consensus Score |
| Proto-oncogene tyrosine-protein kinase Src | P12931 | Predicted | Predicted | Predicted | 3 |
| Mitogen-activated protein kinase 1 (ERK2) | P28482 | Predicted | Not Predicted | Predicted | 2 |
| Cyclooxygenase-2 (COX-2) | P35354 | Predicted | Predicted | Not Predicted | 2 |
| Nuclear factor kappa-B p65 subunit (NF-κB p65) | Q04206 | Predicted | Not Predicted | Predicted | 2 |
| Tumor necrosis factor-alpha (TNF-α) | P01375 | Predicted | Not Predicted | Not Predicted | 1 |
| 5-lipoxygenase (5-LOX) | P09917 | Not Predicted | Predicted | Not Predicted | 1 |
Signaling Pathway Visualization
Based on the hypothetical high-scoring targets, we can construct a putative signaling pathway that might be modulated by this compound. For instance, the predicted targets Src, ERK2, and NF-κB are key components of inflammatory and cell proliferation pathways.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico strategy for the prediction of molecular targets for this compound. By employing a consensus of multiple computational methods, it is possible to generate a prioritized list of putative targets with a higher degree of confidence. The hypothetical results presented herein suggest that this compound may interact with key proteins in inflammatory and cancer-related signaling pathways.
The next critical step is the experimental validation of these in silico predictions. This would involve in vitro binding assays and functional assays to confirm the interaction of this compound with the top-ranked predicted targets. Successful validation will pave the way for further preclinical studies to explore the therapeutic potential of this novel compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-O-Methylviridicatin from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-step synthesis of 3-O-Methylviridicatin, a quinolone alkaloid of interest, starting from the readily available precursor, anthranilic acid. The synthesis involves three primary stages: N-acylation of anthranilic acid, intramolecular cyclization to form the viridicatin core, and subsequent O-methylation to yield the final product.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. Please note that yields can vary based on reaction scale, purity of reagents, and specific laboratory conditions.
| Step | Reaction | Reactants | Product | Average Yield (%) |
| 1 | N-Acylation | Anthranilic acid, Phenylacetyl chloride | N-Phenylacetylanthranilic acid | 85-95% |
| 2 | Intramolecular Cyclization | N-Phenylacetylanthranilic acid | 3-Hydroxy-4-phenyl-2-quinolone (Viridicatin) | 70-80% |
| 3 | O-Methylation | 3-Hydroxy-4-phenyl-2-quinolone, Dimethyl sulfate | This compound | ~90% |
Experimental Protocols
Step 1: Synthesis of N-Phenylacetylanthranilic Acid (N-Acylation)
This procedure details the N-acylation of anthranilic acid with phenylacetyl chloride.
Materials:
-
Anthranilic acid
-
Phenylacetyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid in the chosen solvent (e.g., dichloromethane) and add the base (e.g., pyridine).
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add phenylacetyl chloride dropwise to the cooled solution using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude N-phenylacetylanthranilic acid.
-
The product can be further purified by recrystallization if necessary.
Step 2: Synthesis of 3-Hydroxy-4-phenyl-2-quinolone (Viridicatin) (Intramolecular Cyclization)
This protocol describes the intramolecular cyclization of N-phenylacetylanthranilic acid to form the core viridicatin structure. This reaction is a variation of the Dieckmann condensation.
Materials:
-
N-Phenylacetylanthranilic acid
-
Polyphosphoric acid (PPA) or a suitable high-boiling point solvent like N-methylpyrrolidone (NMP)
-
Round-bottom flask
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer and stir bar
-
Ice
-
Beaker
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place N-phenylacetylanthranilic acid in a round-bottom flask.
-
Add polyphosphoric acid (or NMP) to the flask.
-
Heat the mixture with stirring to a temperature between 120-140 °C for several hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice in a beaker with stirring.
-
The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
The crude 3-hydroxy-4-phenyl-2-quinolone can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Step 3: Synthesis of this compound (O-Methylation)
This final step involves the O-methylation of the hydroxyl group of the viridicatin core.
Materials:
-
3-Hydroxy-4-phenyl-2-quinolone (Viridicatin)
-
Dimethyl sulfate (DMS) - Caution: Highly toxic and carcinogenic. Handle with extreme care in a fume hood.
-
Anhydrous potassium carbonate or another suitable base
-
Acetone or another suitable polar aprotic solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 3-hydroxy-4-phenyl-2-quinolone and anhydrous potassium carbonate in acetone.
-
With vigorous stirring, add dimethyl sulfate to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, filter off the inorganic salts.
-
Wash the filtered solids with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Sequential relationship of the synthesis stages.
Synthesis of 3-O-Methylviridicatin: A Detailed Protocol for Researchers
For Immediate Release
This application note provides detailed laboratory protocols for the synthesis of 3-O-Methylviridicatin, a naturally occurring alkaloid with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development. The synthesis is a two-step process commencing with the thermal condensation of N-methylaniline and diethyl phenylmalonate to yield 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, followed by a selective O-methylation to produce the final product.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reaction | Reagents | Product | Crude Yield (%) | Final Yield (%) | Melting Point (°C) |
| 1 | Thermal Condensation | N-methylaniline, Diethyl phenylmalonate | 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one | 93 | 80 | 222–226 |
| 2 | O-Methylation | 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, Methylating Agent (e.g., Diazomethane or Dimethyl Sulfate) | This compound | - | - | - |
Note: Quantitative data for the O-methylation step is not explicitly available in the searched literature and will depend on the specific methylating agent and reaction conditions employed.
Experimental Protocols
Step 1: Synthesis of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one
This protocol is adapted from a modified procedure of Baumgarten & Kärgel (1927).[1]
Materials:
-
N-methylaniline (10.7 g, 100 mmol)
-
Diethyl phenylmalonate (24.8 g, 105 mmol)
-
Toluene
-
0.5 M Sodium hydroxide solution
-
10% Hydrochloric acid
-
Activated carbon
-
Ethanol
Procedure:
-
In a flask equipped for distillation, combine N-methylaniline (10.7 g, 100 mmol) and diethyl phenylmalonate (24.8 g, 105 mmol).
-
Gradually heat the mixture in a Wood's metal bath to 200–290 °C for approximately 4.5 hours, or until the distillation of ethanol ceases. A theoretical mass of 8.57 g of ethanol should be collected.
-
Carefully pour the hot reaction mixture into a mortar and allow it to cool.
-
Crush the solidified product and dissolve it in a mixture of 300 ml of 0.5 M aqueous sodium hydroxide solution and 50 ml of toluene.
-
Separate the aqueous phase and wash it with toluene.
-
Briefly stir the aqueous solution with activated carbon, then filter.
-
Acidify the filtrate with 10% hydrochloric acid until the solution is acidic to Congo red paper.
-
Collect the precipitated white solid by filtration, wash with water, and air dry to obtain the crude product. The expected crude yield is approximately 23.4 g (93%).[1] The crude product has a melting point of 223–225 °C.[1]
-
Recrystallize the crude product from ethanol to yield pure 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. The expected final yield is approximately 20.1 g (80%), with a melting point of 222–226 °C.[1]
Step 2: O-Methylation of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one to this compound
A specific detailed protocol for the O-methylation of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one was not found in the provided search results. However, general methods for the methylation of hydroxyl groups on quinolinone scaffolds can be adapted. Diazomethane or dimethyl sulfate are common methylating agents for such transformations.
General Considerations for O-Methylation (Protocol to be optimized):
-
Using Diazomethane (Hazardous): Diazomethane is a toxic and explosive reagent and should be handled with extreme caution by experienced personnel in a well-ventilated fume hood with appropriate safety measures. A solution of diazomethane in a suitable solvent (e.g., diethyl ether) would be added to a solution or suspension of the 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one precursor at a low temperature (e.g., 0 °C). The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the excess diazomethane would be quenched, and the product isolated and purified.
-
Using Dimethyl Sulfate: In a suitable aprotic solvent (e.g., acetone, DMF), the 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one would be treated with a base (e.g., potassium carbonate) to deprotonate the hydroxyl group, followed by the addition of dimethyl sulfate. The reaction would likely be stirred at room temperature or with gentle heating. After the reaction is complete, the mixture would be worked up by quenching with water, extracting the product into an organic solvent, and purifying by chromatography.
Purification of this compound: The final product would likely be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Proposed Signaling Pathway Interaction
While specific signaling pathways for this compound are not detailed in the provided search results, alkaloids, in general, are known to interact with various cellular signaling pathways implicated in cancer.[2]
Caption: Potential signaling pathways modulated by alkaloids.
References
Application Notes and Protocols for the Quantification of 3-O-Methylviridicatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methylviridicatin is a fungal metabolite that has garnered interest in pharmaceutical research due to its potential biological activities. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of fermentation products, and elucidation of its biological roles. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), a robust and sensitive analytical technique.
Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This section outlines a validated UPLC-MS/MS method for the quantification of this compound. The methodology is based on established principles of bioanalytical method validation, ensuring accuracy, precision, and reliability.[1][2][3]
Instrumentation and Chromatographic Conditions
A UPLC system coupled with a triple quadrupole mass spectrometer is recommended for high sensitivity and selectivity.[4]
| Parameter | Specification |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C[1] |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 1: UPLC Instrumental Conditions
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 10 |
| 4.0 | 10 |
Table 2: Gradient Elution Program
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantitative analysis.
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 3 |
Table 3: Mass Spectrometry Conditions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 252.1 | 196.1 | 30 | 20 |
| Internal Standard (e.g., Diazepam) | 285.1 | 193.1 | 40 | 25 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
Experimental Protocols
Protocol 1: Preparation of Standard Solutions and Calibration Curve
Accurate quantification relies on the generation of a standard calibration curve.
Materials:
-
This compound reference standard
-
Internal Standard (IS), e.g., Diazepam
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
Procedure:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50% acetonitrile in water to prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., Diazepam) in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50% acetonitrile in water to achieve a final concentration of 100 ng/mL.
-
Calibration Standards: To 90 µL of blank matrix (e.g., plasma, cell culture media), add 10 µL of each working standard solution and 10 µL of the IS working solution. This will result in final concentrations for the calibration curve points.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Protocol 2: Sample Preparation from Fungal Culture
This protocol describes the extraction of this compound from a fungal culture.
Materials:
-
Fungal culture broth
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Extraction: To 10 mL of fungal culture broth, add 20 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully collect the upper organic layer (ethyl acetate).
-
Drying: Dry the collected organic layer over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness using a rotary evaporator at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of 50% acetonitrile in water.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the UPLC-MS/MS system.
Protocol 3: Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol outlines a protein precipitation method for extracting this compound from plasma samples.
Materials:
-
Plasma samples
-
Acetonitrile (containing internal standard at 100 ng/mL)
-
Centrifuge
Procedure:
-
Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Injection: Inject a portion of the supernatant directly into the UPLC-MS/MS system.
Data Presentation and Method Validation
The developed method should be validated according to international guidelines to ensure its reliability.[2][3] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | < 15% (< 20% at LLOQ) | 3.1% to 9.8% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | CV < 15% | 7.2% |
| Stability (Freeze-thaw, Short-term, Long-term) | % Change < 15% | Stable |
Table 5: Summary of Method Validation Parameters and Typical Results
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in various matrices. The detailed protocols for sample preparation and analysis, along with the validation data, offer a comprehensive guide for researchers in drug development and related scientific fields. Adherence to these protocols will ensure the generation of high-quality, reproducible data for a better understanding of the properties and functions of this compound.
References
Application Notes and Protocols: In Vitro TNF-α Inhibition Assay Using 3-O-Methylviridicatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an in vitro tumor necrosis factor-alpha (TNF-α) inhibition assay using the natural compound 3-O-Methylviridicatin. The primary application of this assay is to screen for and characterize potential anti-inflammatory agents by quantifying their ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage-like cells. This protocol includes methodologies for cell culture, induction of TNF-α production, treatment with this compound, quantification of TNF-α levels via Enzyme-Linked Immunosorbent Assay (ELISA), and assessment of cell viability to control for cytotoxic effects.
Introduction
Tumor necrosis factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade.[1] Dysregulation of TNF-α production is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[2][3][4] Consequently, the inhibition of TNF-α has emerged as a key therapeutic strategy for managing these conditions.[5][6]
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNF-α production in macrophages and other immune cells.[7][8] The in vitro stimulation of macrophage cell lines, such as the murine RAW 264.7 or the human THP-1, with LPS provides a robust and reproducible model for studying the mechanisms of TNF-α production and for evaluating the efficacy of potential inhibitors.[9][10]
This compound is a fungal metabolite that has been identified as an inhibitor of TNF-α-induced cellular responses.[11] This document outlines a comprehensive protocol to assess the ability of this compound to directly inhibit the production of TNF-α in an in vitro cell-based assay.
Data Presentation
| Compound | Assay Description | Cell Line | IC50 (µM) |
| This compound | Inhibition of TNF-α-induced HIV LTR-luciferase reporter gene expression | HeLa | 5 |
| This compound | Inhibition of TNF-α-induced HIV production | OM-10.1 | 2.5 |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line, RAW 264.7, is recommended for this assay due to its robust response to LPS stimulation.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.
Cell Viability Assay (MTT Assay)
It is essential to determine the cytotoxicity of this compound to ensure that the observed inhibition of TNF-α is not a result of cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.[7] Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vitro TNF-α Inhibition Assay
This protocol outlines the steps to stimulate RAW 264.7 cells with LPS in the presence of this compound and subsequently measure the amount of secreted TNF-α.
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of culture medium.[10] Incubate overnight to allow for cell adherence.
-
Pre-treatment with Inhibitor: Prepare various concentrations of this compound in culture medium. Remove the existing medium from the cells and replace it with 400 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control. Incubate for 1-2 hours.
-
LPS Stimulation: Add 100 µL of LPS solution (final concentration of 100 ng/mL) to each well, except for the unstimulated control wells.[7]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[10]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the cell culture supernatants and store them at -80°C until the ELISA is performed.
Quantification of TNF-α by ELISA
A sandwich ELISA is used to quantify the amount of TNF-α in the collected cell culture supernatants. Commercially available ELISA kits for murine TNF-α should be used, and the manufacturer's instructions should be followed. The general principle is as follows:
-
Coating: A 96-well microplate is pre-coated with a capture antibody specific for murine TNF-α.
-
Sample and Standard Incubation: Add 100 µL of the collected cell culture supernatants and a serial dilution of the recombinant murine TNF-α standard to the wells. Incubate for 2.5 hours at room temperature.
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Detection Antibody Incubation: Add a biotin-conjugated detection antibody specific for murine TNF-α to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 45 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a TMB substrate solution to each well. A color will develop in proportion to the amount of TNF-α bound. Incubate for 30 minutes in the dark.
-
Stopping the Reaction: Add a stop solution to each well to terminate the color development.
-
Absorbance Measurement: Measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in the experimental samples. Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
Visualization of Workflows and Pathways
Experimental Workflow for TNF-α Inhibition Assay
References
- 1. MTT (Assay protocol [protocols.io]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of LPS-induced TNF-alpha production by calcitonin gene-related peptide (CGRP) in cultured mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. TNF ELISA Protocol [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays: Measuring 3-O-Methylviridicatin Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of cell-based assays to characterize the biological activity of 3-O-Methylviridicatin, a quinoline alkaloid with potential therapeutic properties. The following sections offer step-by-step methodologies for assessing its anti-inflammatory, cytotoxic, and antimicrobial effects.
Anti-Inflammatory Activity: TNF-α Secretion Assay in LPS-Stimulated THP-1 Macrophages
This assay evaluates the potential of this compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. The human monocytic cell line THP-1 is differentiated into macrophages and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Core Principle: Inhibition of TNF-α secretion is a hallmark of anti-inflammatory activity. This compound's potential to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses, is indirectly assessed through this assay.[1]
NF-κB Signaling Pathway
Caption: NF-κB signaling pathway activated by LPS.
Experimental Protocol
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Induce differentiation into macrophages by adding PMA to a final concentration of 100 ng/mL.
-
Incubate for 48 hours. After incubation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare various concentrations of this compound in culture medium.
-
Remove the medium from the differentiated THP-1 cells and add the this compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour.
-
Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubate for 24 hours.
-
-
TNF-α Measurement:
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α from the standard curve.
-
Determine the percentage inhibition of TNF-α secretion for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Data Presentation
| Compound | Concentration (µM) | % TNF-α Inhibition (THP-1)[1] | % TNF-α Inhibition (PBMCs)[1] |
| This compound | 10 | 7% | 24% |
| Representative Quinoline | IC₅₀ (µM) | Data not available | Data not available |
Note: Data for a representative quinoline alkaloid is included for comparative purposes, as extensive data for this compound is not available.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Core Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Protocol
Materials:
-
Selected cell line (e.g., HeLa, HepG2)
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the cells and add the compound dilutions. Include a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Data Presentation
| Compound | Cell Line | IC₅₀ (µM) - Representative Data |
| This compound | HeLa | Data not available |
| HepG2 | Data not available | |
| Viridicatin Derivative | HEPG2 | 32.88 µg/mL |
| MCF-7 | 24.33 µg/mL | |
| Representative Quinoline | P388 | 6.32 |
| RAJI | 1.5 µg/mL |
Note: Data for a viridicatin derivative and a representative quinoline alkaloid are provided for illustrative purposes due to the lack of specific public data for this compound.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated murine macrophages (RAW 264.7).
Core Principle: The production of NO is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Experimental Protocol
Materials:
-
RAW 264.7 cell line (ATCC TIB-71)
-
DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples.
-
Determine the percentage inhibition of NO production and the IC₅₀ value.
-
Data Presentation
| Compound | Cell Line | IC₅₀ (µM) - Representative Data |
| This compound | RAW 264.7 | Data not available |
| Representative Quinoline 1 | RAW 264.7 | 53.6 |
| Representative Quinoline 2 | RAW 264.7 | 33.6 |
Note: Data for representative quinoline alkaloids are provided for illustrative purposes.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay
This assay is a qualitative method used to determine the susceptibility of bacteria to this compound.
Core Principle: A filter paper disk impregnated with the compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the disk.
Experimental Protocol
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile filter paper disks (6 mm)
-
This compound
-
Control antibiotic disks
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
-
Plate Inoculation:
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of this compound.
-
Aseptically place the disks onto the inoculated agar surface.
-
Place control antibiotic disks on the same plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
-
Interpret the results based on standardized tables (if available) or by comparing the zone size to that of the control antibiotic.
-
Data Presentation
| Compound | Bacterial Strain | Zone of Inhibition (mm) - Representative Data |
| This compound | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| Representative Quinoline | Staphylococcus aureus | 17.46 - 27.22 |
| Pseudomonas aeruginosa | 13.33 - 23.00 |
| Compound | Bacterial Strain | MIC (µg/mL) - Representative Data[2] |
| This compound | Various | Data not available |
| Representative Quinoline | Gram-positive bacteria | 0.5 - 1.5 |
| Gram-negative bacteria | 1.0 - 3.5 |
Note: Data for a representative quinoline alkaloid is provided for illustrative purposes.
References
Unraveling the Anti-Inflammatory Mechanism: 3-O-Methylviridicatin as an Inhibitor of the NF-κB Pathway
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-O-Methylviridicatin, a fungal metabolite, has emerged as a molecule of interest for its anti-inflammatory properties. This document provides a detailed overview of the mechanism of action studies focusing on its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. The data presented herein is based on foundational research demonstrating the potential of this compound as a modulator of TNF-α induced cellular processes.
The canonical NF-κB pathway is a key signaling cascade involved in inflammation, immunity, and cell survival. In resting cells, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of a wide array of pro-inflammatory genes.
Studies have suggested that this compound exerts its anti-inflammatory effects by intervening in this pathway. Foundational studies by Heguy and colleagues in 1998 indicated that this compound inhibits the signaling of NF-κB[1]. Specifically, this compound was shown to inhibit the replication of the HIV virus induced by TNF-α, a process known to be dependent on NF-κB activation[1].
Data Presentation
The inhibitory activity of this compound on the TNF-α induced NF-κB signaling pathway has been quantified in cell-based assays. The following table summarizes the key findings from the study by Heguy et al. (1998)[1].
| Assay System | Target Pathway/Readout | Test Compound | IC50 Value | Reference |
| HeLa cells with HIV LTR-luciferase reporter | TNF-α induced HIV LTR-directed transcription | This compound | 5 µM | [1] |
| OM-10.1 cell line (model of chronic HIV infection) | TNF-α induced HIV production | This compound | 2.5 µM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approaches to study it, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Caption: General experimental workflow for studying NF-κB pathway inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of NF-κB inhibitors like this compound.
NF-κB Luciferase Reporter Assay
Objective: To quantitatively measure the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (containing multiple NF-κB binding sites upstream of a luciferase gene)
-
Control plasmid (e.g., Renilla luciferase) for transfection normalization
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant human TNF-α
-
This compound
-
Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System, Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Western Blot for IκBα Phosphorylation and Degradation
Objective: To assess the effect of a test compound on the phosphorylation and subsequent degradation of IκBα.
Materials:
-
RAW 264.7 macrophages or other suitable cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant human TNF-α
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate. Once confluent, pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes) to observe IκBα phosphorylation and degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the levels of phospho-IκBα and total IκBα to the loading control (β-actin).
Immunofluorescence for p65 Nuclear Translocation
Objective: To visualize and quantify the effect of a test compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
Recombinant human TNF-α
-
This compound
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-p65
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips. Pre-treat with this compound for 1-2 hours.
-
Stimulation: Stimulate with TNF-α (e.g., 10 ng/mL) for 30-60 minutes.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash the cells with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the anti-p65 primary antibody for 1 hour.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash and counterstain the nuclei with DAPI for 5 minutes.
-
-
Mounting and Imaging:
-
Wash the coverslips and mount them onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells for each condition. Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation.
Conclusion: The available data strongly suggests that this compound is an inhibitor of the NF-κB signaling pathway. Its ability to block TNF-α induced gene expression at micromolar concentrations makes it a promising candidate for further investigation as an anti-inflammatory agent. The protocols outlined above provide a comprehensive framework for researchers to further dissect the precise molecular target of this compound within the NF-κB cascade and to evaluate its therapeutic potential. Further studies, including direct IKKβ kinase assays and binding studies, would be beneficial to confirm the direct target and elucidate the detailed inhibitory mechanism.
References
Application of 3-O-Methylviridicatin in Anti-Inflammatory Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methylviridicatin, a fungal metabolite isolated from Penicillium puberulum, has emerged as a compound of interest in biomedical research. Initially identified for its ability to inhibit the replication of the HIV virus induced by Tumor Necrosis Factor-alpha (TNF-α), subsequent investigations have suggested its potential as a lead compound for the development of novel anti-inflammatory agents.[1] This document provides a detailed overview of the current understanding of this compound's anti-inflammatory properties, its proposed mechanism of action, and standardized protocols for its investigation.
Mechanism of Action
The precise anti-inflammatory mechanism of this compound is not yet fully elucidated; however, preliminary evidence points towards the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This hypothesis stems from the observation that it inhibits TNF-α-induced HIV replication, a process known to be dependent on NF-κB activation.[2] TNF-α, a key pro-inflammatory cytokine, triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. It is postulated that this compound may interfere with one or more steps in this critical inflammatory pathway.
Another proposed, though less explored, mechanism is the trapping of radicals.[1] The chemical structure of this compound and its analogues, particularly those with vinyl-thioether substitutions, suggests a potential to scavenge reactive oxygen species (ROS), which are known to contribute to inflammatory processes.[1]
Data Presentation
The anti-inflammatory activity of this compound has been quantified by its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in human cell lines. The available quantitative data is summarized in the table below.
| Cell Line | Stimulant | This compound Concentration | TNF-α Inhibition (%) | Reference |
| THP-1 (human monocytic) | Lipopolysaccharide (LPS) | 10 µM | 7 | [1] |
| PBMCs (human peripheral blood mononuclear cells) | Lipopolysaccharide (LPS) | 10 µM | 24 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory activity of this compound.
Protocol 1: TNF-α Secretion Assay in LPS-Stimulated THP-1 Cells
This protocol details the procedure to measure the inhibitory effect of this compound on TNF-α secretion from human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS).
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add PMA to a final concentration of 50 ng/mL and incubate for 48 hours.
-
After incubation, remove the PMA-containing medium and wash the adherent cells twice with sterile Phosphate Buffered Saline (PBS).
-
Add fresh, PMA-free complete medium and rest the cells for 24 hours before treatment.
-
-
Treatment and Stimulation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final desired concentrations in complete culture medium. Ensure the final solvent concentration does not exceed 0.1% and include a vehicle control.
-
Pre-treat the differentiated THP-1 cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL for 4-6 hours to induce TNF-α production. Include a negative control group (cells with no LPS stimulation) and a positive control group (cells with LPS stimulation but no this compound treatment).
-
-
Quantification of TNF-α:
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control.
-
Protocol 2: TNF-α Secretion Assay in LPS-Stimulated Human PBMCs
This protocol describes the methodology to evaluate the effect of this compound on TNF-α secretion from primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Fresh human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader
Procedure:
-
Isolation of PBMCs:
-
Dilute fresh human whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
-
Treatment and Stimulation:
-
Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours at 37°C and 5% CO2.
-
Stimulate the PBMCs with LPS at a final concentration of 100 ng/mL for 18-24 hours. Include appropriate negative and positive controls.
-
-
Quantification of TNF-α:
-
Following stimulation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
Determine the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Measure the absorbance with a microplate reader and calculate the percentage inhibition of TNF-α production.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
Caption: General workflow for assessing the anti-inflammatory activity of this compound.
References
Application Notes and Protocols: Designing 3-O-Methylviridicatin Analogues for Improved Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of 3-O-Methylviridicatin analogues to enhance their therapeutic potential as anti-inflammatory and antifungal agents. The protocols and data presented herein are intended to serve as a foundational resource for researchers aiming to develop novel drug candidates based on the quinolinone scaffold.
Introduction
Viridicatin and its methylated analogue, this compound, are fungal metabolites belonging to the 4-hydroxy-2(1H)-quinolone class of compounds. These natural products have garnered interest due to their diverse biological activities. This document focuses on the strategic design of analogues of this compound to improve their bioactivity, with a particular emphasis on their anti-inflammatory and antifungal properties. The core principle is to explore the structure-activity relationships (SAR) by modifying the substituent at the 3-position and observing the impact on biological efficacy.
Data Presentation: Structure-Activity Relationships
The following tables summarize the quantitative bioactivity data for a series of this compound analogues. This data is essential for understanding the structure-activity relationships and guiding the design of more potent compounds.
Anti-Inflammatory Activity
The anti-inflammatory potential of the analogues was assessed by their ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) secretion from stimulated human peripheral blood mononuclear cells (PBMCs). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | R Group (at 3-position) | IC50 (µM) for TNF-α Inhibition[1] |
| 1 | -OCH₃ (this compound) | > 10 |
| 2 | -CH₂CH₃ | > 10 |
| 3 | -SCH₃ | 1 |
| 4 | -N(CH₃)₂ | 8 |
| 5 | -NHCH₃ | 4 |
| 6 | -NHCH₂Ph | > 10 |
| 7 | Morpholino | > 10 |
| 8 | Piperidino | > 10 |
| 9 | 6-NO₂-3-OCH₃ | > 10 |
| 10 | 6-NO₂-3-SCH₃ | 3.5 |
Key Findings:
-
Replacement of the 3-methoxy group with a thiomethyl group (-SCH₃) dramatically enhances the anti-TNF-α activity[1].
-
Small secondary and tertiary amines at the 3-position (e.g., -NHCH₃ and -N(CH₃)₂) show moderate activity[1].
-
Bulky substituents at the 3-position, such as benzylamino and piperidino, lead to a loss of activity[1].
-
Substitution on the phenyl ring, such as a nitro group at the 6-position, is tolerated and can be explored for further modifications[1].
Antifungal Activity
| Compound Class | Fungal Strain | Representative MIC Range (µg/mL) |
| 4-Hydroxy-1H-quinolin-2-ones[2][3] | Candida albicans | 62.5 - >500 |
| Aspergillus fumigatus | 125 - >500 | |
| Trichophyton mentagrophytes | 7.8 - 125 | |
| Quinolinequinones[1] | Candida albicans | 32 - 128 |
| Candida parapsilosis | 64 - 256 | |
| Candida tropicalis | 64 - 256 | |
| Fluorinated Quinoline Analogs[4] | Sclerotinia sclerotiorum | <50 (at 50 µg/mL inhibition >80%) |
| Rhizoctonia solani | <50 (at 50 µg/mL inhibition >80%) |
General Structure-Activity Relationship Trends for Antifungal Activity:
-
The lipophilicity of the quinolinone derivatives often plays a crucial role in their antifungal activity[2][3].
-
The nature and position of substituents on the quinoline ring significantly influence the antifungal spectrum and potency.
-
Halogenated derivatives have shown promising activity against certain fungal species.
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of this compound analogues.
Synthesis of this compound Analogues
The synthesis of the target compounds can be achieved through a multi-step process starting from substituted anilines. A general synthetic scheme is provided below, followed by a detailed protocol for a representative analogue.
General Synthetic Route:
Caption: General synthetic pathway for this compound analogues.
Protocol for the Synthesis of 4-Phenyl-3-thiomethyl-2(1H)-quinolone (Analogue 3):
-
Step 1: Synthesis of 4-hydroxy-3-iodo-4-phenyl-2(1H)-quinolone.
-
To a solution of 4-hydroxy-4-phenyl-2(1H)-quinolone (1.0 eq) in a suitable solvent such as DMF, add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield the 3-iodo intermediate.
-
-
Step 2: Synthesis of 4-phenyl-3-thiomethyl-2(1H)-quinolone.
-
To a solution of the 3-iodo intermediate (1.0 eq) in an appropriate solvent like DMF, add sodium thiomethoxide (NaSMe) (1.5 eq).
-
Heat the reaction mixture at 60-80 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-phenyl-3-thiomethyl-2(1H)-quinolone.
-
In Vitro Anti-Inflammatory Activity Assay: Inhibition of TNF-α Secretion
This protocol describes the procedure for measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human PBMCs.
-
Isolation of PBMCs:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with PBS and resuspend in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
-
Cell Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Prepare serial dilutions of the test compounds (this compound analogues) in the culture medium.
-
Add the test compounds to the wells and pre-incubate for 1 hour at 37 °C in a 5% CO₂ incubator.
-
-
Stimulation and Incubation:
-
Stimulate the cells with LPS (100 ng/mL) to induce TNF-α production.
-
Incubate the plate for 18-24 hours at 37 °C in a 5% CO₂ incubator.
-
-
Quantification of TNF-α:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antifungal agents.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35 °C for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compounds in a 96-well microtiter plate using RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plates at 35 °C for 24-48 hours.
-
-
Determination of MIC:
-
Visually read the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the design and evaluation of this compound analogues.
Caption: Simplified TNF-α signaling pathway and the putative target for this compound analogues.
Caption: Potential mechanisms of antifungal action for quinolinone analogues.
Caption: Workflow for the design and development of this compound analogues.
References
- 1. Synthesis of this compound analogues with improved anti-TNF-alpha properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Using 3-O-Methylviridicatin as a lead compound in drug discovery
Application Notes: 3-O-Methylviridicatin as a Lead Compound
Introduction
This compound is a fungal metabolite belonging to the quinolone class of heterocyclic compounds.[1] Molecules of this class, particularly 4-phenyl-2-quinolone derivatives, are recognized for a wide array of biological activities, including anti-inflammatory and anticancer properties, making them a "privileged scaffold" in medicinal chemistry.[2][3] this compound has been identified as a potent inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway.[1] This activity establishes it as a valuable lead compound—a chemical starting point for the development of novel therapeutics, particularly for inflammatory diseases and potentially for certain cancers where TNF-α signaling is implicated.[2]
Mechanism of Action and Therapeutic Potential
The primary established mechanism of action for this compound is the inhibition of TNF-α-induced cellular responses.[1] TNF-α is a critical pro-inflammatory cytokine that activates the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This pathway is a cornerstone of the inflammatory response, and its dysregulation is linked to numerous chronic inflammatory diseases and cancers. By inhibiting the effects of TNF-α, this compound blocks the downstream activation of NF-κB, preventing the transcription of genes involved in inflammation and cell survival.[4][6][7]
The therapeutic potential of this lead compound lies in its demonstrated ability to:
-
Inhibit TNF-α-induced gene expression: It has been shown to block TNF-α activation of the HIV Long Terminal Repeat (LTR), a process dependent on NF-κB.[1]
-
Serve as a scaffold for optimization: Analogs of this compound have been synthesized to enhance its anti-TNF-α secretion properties, demonstrating its suitability as a template for medicinal chemistry efforts.
This profile makes this compound and its future derivatives promising candidates for autoimmune disorders, chronic inflammatory conditions, and as adjuncts in cancer therapy.
Biological Activity Data
Quantitative data highlight the potency of this compound and the potential of the broader 4-phenyl-2-quinolone scaffold.
| Compound Name | Assay / Cell Line | Target/Activity | IC50 | Reference |
| This compound | HIV LTR-luciferase in HeLa | TNF-α activation of HIV LTR | 5 µM | [1] |
| This compound | OM-10.1 cell line | TNF-α induced virus production | 2.5 µM | [1] |
| HPK (A 4-phenyl-2-quinolone) | H460 (Lung Cancer) | Antiproliferative | 0.4-1.0 µM | [2] |
| Compound 22 (A 4-phenyl-2-quinolone) | COLO205 (Colon Cancer) | Antiproliferative | 0.32 µM | [2] |
| Compound 22 (A 4-phenyl-2-quinolone) | H460 (Lung Cancer) | Antiproliferative | 0.89 µM | [2] |
Key Signaling Pathway: TNF-α/NF-κB
The diagram below illustrates the TNF-α-induced NF-κB signaling pathway. This compound acts by inhibiting the initial trigger of this cascade, TNF-α.
Caption: Simplified TNF-α/NF-κB signaling pathway.
Protocols for Evaluating this compound and Derivatives
These protocols provide methodologies to assess the cytotoxicity and specific anti-inflammatory activity of this compound and its synthesized analogs.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which a compound is toxic to cells (IC50), a crucial first step for any potential therapeutic. The assay measures the metabolic activity of cells, which corresponds to the number of viable cells.[8][9]
Materials:
-
Human cell line (e.g., THP-1 monocytes or HeLa)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compound (this compound) stock solution in DMSO.
-
Multi-channel pipette and plate reader (570 nm).
Methodology:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: TNF-α Secretion Inhibition Assay by ELISA
This protocol quantifies the ability of this compound to inhibit the production and secretion of TNF-α from immune cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Complete culture medium (RPMI-1640 + 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (this compound)
-
Human TNF-α ELISA Kit (contains capture antibody, detection antibody, standard, and substrate).
-
96-well ELISA plate and plate reader (450 nm).
Methodology:
-
Cell Culture and Stimulation: Seed THP-1 cells (e.g., 5 x 10^4 cells/well) in a 96-well plate.[10]
-
Compound Pre-treatment: Add various concentrations of this compound to the wells. Incubate for 1-2 hours at 37°C.
-
Inflammatory Challenge: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate TNF-α production.[10] Include wells with cells + LPS only (positive control) and cells only (negative control).
-
Incubation: Incubate the plate for 17-24 hours at 37°C to allow for TNF-α secretion into the supernatant.[10]
-
Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant from each well.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with the TNF-α capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatants and TNF-α standards to the wells. Incubate for 90 minutes at 37°C.[11]
-
Wash the plate. Add the biotin-labeled detection antibody. Incubate for 60 minutes at 37°C.[11]
-
Wash the plate. Add Streptavidin-HRP conjugate. Incubate for 30 minutes at 37°C.[11]
-
Wash the plate. Add TMB substrate and incubate in the dark for 15-20 minutes.[12]
-
Add Stop Solution to halt the reaction.
-
-
Data Acquisition and Analysis: Read the absorbance at 450 nm. Generate a standard curve from the TNF-α standards. Use the curve to calculate the concentration of TNF-α in each sample. Determine the IC50 of the compound for TNF-α inhibition.
Caption: Workflow for TNF-α secretion inhibition ELISA.
References
- 1. Isolation and characterization of the fungal metabolite this compound as an inhibitor of tumour necrosis factor alpha-induced human immunodeficiency virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TNF-Alpha Promotes Invasion and Metastasis via NF-Kappa B Pathway in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNF-α/NF-κB/Snail pathway in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mpbio.com [mpbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: High-Throughput Screening for Inhibitors of TNF-alpha Secretion
Introduction
Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of a wide range of inflammatory and autoimmune diseases.[1][2] Consequently, the inhibition of TNF-alpha production and secretion represents a key therapeutic strategy. High-throughput screening (HTS) plays a pivotal role in the discovery of novel small-molecule inhibitors of TNF-alpha. This document provides detailed application notes and protocols for robust and scalable cell-based HTS assays designed to identify and characterize such inhibitors. The assays described herein are suitable for primary screening of large compound libraries, hit confirmation, and lead optimization.
Target Audience: Researchers, scientists, and drug development professionals.
Key Assay Formats for TNF-alpha Inhibitor Screening
Several HTS-compatible assay formats have been developed to measure the inhibition of TNF-alpha secretion. Traditional methods like ELISA, while reliable, are often not suitable for large-scale screening due to multiple wash steps and lower throughput.[1][3] Modern homogeneous (no-wash) assays, such as Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA, have become the industry standard for their speed, sensitivity, and amenability to automation in high-density plate formats (e.g., 1536-well).[1][3] Additionally, reporter gene assays provide a method to screen for compounds that inhibit TNF-alpha at the transcriptional level.[4][5]
Cell-Based Models:
The most common cell-based models for screening TNF-alpha inhibitors involve stimulating immune cells, such as monocytic cell lines, to produce and secrete TNF-alpha.
-
THP-1 Cells: A human monocytic leukemia cell line that can be differentiated into macrophage-like cells and are widely used for studying TNF-alpha secretion induced by lipopolysaccharide (LPS).[1][3][6]
-
RAW264.7 Cells: A murine macrophage-like cell line that is also responsive to LPS and is commonly used in TNF-alpha reporter gene assays.[7]
-
Primary Human Monocytes: While more physiologically relevant, their use in primary HTS is often limited by availability and donor-to-donor variability.[8][9] They are, however, valuable for secondary assays and hit validation.
Stimulation of TNF-alpha Secretion:
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNF-alpha secretion in monocytic cells and is the most common stimulus used in HTS assays.[8][9][10][11]
Signaling Pathways in TNF-alpha Production
The production of TNF-alpha is tightly regulated by complex intracellular signaling pathways. The two primary pathways involved are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: Activation of Toll-like receptor 4 (TLR4) by LPS initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκB proteins, leading to their degradation and the subsequent translocation of NF-κB into the nucleus, where it drives the transcription of the TNF-alpha gene.[12][13][14][15]
-
p38 MAPK Pathway: The p38 MAPK pathway is also activated by LPS and plays a crucial role in both the transcriptional and post-transcriptional regulation of TNF-alpha production.[16][17][18][19] p38 MAPK can influence TNF-alpha mRNA stability and translation.[16][17]
Caption: Key signaling pathways in LPS-induced TNF-alpha production.
Experimental Protocols
Protocol 1: HTRF Assay for TNF-alpha Secretion in THP-1 Cells
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to quantify TNF-alpha secreted from LPS-stimulated THP-1 cells. The assay is based on TR-FRET between a europium cryptate-labeled anti-TNF-alpha antibody (donor) and an XL665-labeled anti-TNF-alpha antibody (acceptor).[20]
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium, fetal bovine serum (FBS), Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
HTRF TNF-alpha assay kit (containing donor and acceptor antibodies)
-
384-well or 1536-well white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed THP-1 cells into the assay plate at a density of 2 x 10^4 cells per well in 10 µL of culture medium.
-
Compound Addition: Add 100 nL of test compounds dissolved in DMSO to the appropriate wells. For control wells, add DMSO only.
-
LPS Stimulation: Add 5 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells, to which 5 µL of medium is added.
-
Incubation: Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.
-
HTRF Reagent Addition: Add 5 µL of the HTRF antibody mix (pre-diluted according to the manufacturer's instructions) to each well.
-
Final Incubation: Incubate the plate at room temperature for 3-4 hours, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).
Data Analysis:
The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) x 10,000. The percent inhibition is calculated relative to the DMSO-treated controls.
Protocol 2: AlphaLISA Assay for TNF-alpha Secretion
This protocol outlines the use of an AlphaLISA assay, a bead-based immunoassay, for the detection of secreted TNF-alpha.[3][21] The assay involves the use of donor and acceptor beads that come into proximity in the presence of TNF-alpha, generating a chemiluminescent signal.[3][21]
Materials:
-
THP-1 cells
-
Cell culture reagents as in Protocol 1
-
LPS
-
AlphaLISA TNF-alpha assay kit (containing acceptor beads, donor beads, and biotinylated anti-TNF-alpha antibody)
-
384-well or 1536-well white assay plates
-
AlphaScreen-compatible plate reader
Procedure:
-
Cell Plating and Compound Addition: Follow steps 1-3 from Protocol 1.
-
LPS Stimulation: Add 5 µL of LPS solution (final concentration of 1 µg/mL) to the wells.
-
Incubation: Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.
-
Addition of Acceptor Beads: Add 5 µL of the AlphaLISA acceptor bead mix to each well.
-
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Addition of Donor Beads: Add 5 µL of the AlphaLISA donor bead mix to each well.
-
Final Incubation: Incubate for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis:
The AlphaLISA signal is directly proportional to the amount of TNF-alpha present. Calculate percent inhibition based on the signal from DMSO-treated controls.
Protocol 3: TNF-alpha Promoter-Driven Luciferase Reporter Assay
This protocol uses a stable RAW264.7 cell line expressing a luciferase reporter gene under the control of the TNF-alpha promoter to screen for inhibitors of TNF-alpha transcription.[7]
Materials:
-
TNF-alpha Luciferase Reporter-RAW264.7 cell line
-
DMEM, FBS, Penicillin-Streptomycin, Puromycin
-
LPS
-
96-well or 384-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain the TNF-alpha reporter cell line in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 3 µg/mL Puromycin.
-
Cell Plating: Seed 8.5 x 10^4 cells per well in 100 µL of growth medium into a 96-well plate and incubate overnight.
-
Compound Treatment: Add desired concentrations of test compounds to the wells.
-
LPS Stimulation: Stimulate the cells with various concentrations of LPS.
-
Incubation: Incubate the plate for 6-16 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Add 50 µL of luciferase assay reagent to each well.
-
Incubation and Measurement: Incubate for 1-5 minutes at room temperature and measure luminescence using a microplate luminometer.
Data Analysis:
Luminescence is proportional to TNF-alpha promoter activity. Calculate the percent inhibition for each compound.
Data Presentation
Quantitative data from HTS assays should be presented in a clear and structured format to allow for easy comparison of results.
Table 1: HTS Assay Performance Metrics
| Parameter | HTRF Assay | AlphaLISA Assay | Reporter Gene Assay |
| Z' Factor | 0.8 ± 0.06[3] | Typically > 0.5 | Typically > 0.5 |
| Signal-to-Basal Ratio | 8.4 ± 1.3[3] | Varies with kit | Varies with construct |
| Plate Format | 384, 1536[1] | 384, 1536 | 96, 384 |
| Assay Principle | TR-FRET[20] | Bead-based immunoassay[21] | Transcriptional regulation[4] |
Table 2: IC50 Values of Known TNF-alpha Inhibitors in HTS Assays
| Compound | HTRF IC50 (µM) | AlphaLISA IC50 (µM) | Target Pathway |
| PD 169316 | 0.2[1] | 0.3[1] | p38 MAPK |
| Ellipticine | 1.5[1] | 2.1[1] | Multiple |
| BTO-1 | 3.0[1] | 4.5[1] | Unknown |
| CCG-2046 | 5.0[1] | 6.2[1] | Unknown |
HTS Workflow and Hit Validation
A typical HTS campaign for TNF-alpha inhibitors follows a multi-step process from primary screening to hit validation.
Caption: HTS workflow for the discovery of TNF-alpha inhibitors.
The application notes and protocols provided here offer a comprehensive guide for establishing robust and efficient high-throughput screening campaigns to identify novel inhibitors of TNF-alpha secretion. The use of homogeneous assay technologies like HTRF and AlphaLISA, coupled with a systematic hit validation strategy, will facilitate the discovery of new therapeutic agents for the treatment of inflammatory and autoimmune diseases.
References
- 1. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indexing TNF-α gene expression using a gene-targeted reporter cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
- 7. bosterbio.com [bosterbio.com]
- 8. Tumor necrosis factor release from lipopolysaccharide-stimulated human monocytes: lipopolysaccharide tolerance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-induced tumor necrosis factor alpha production by human monocytes involves the raf-1/MEK1-MEK2/ERK1-ERK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TNF-α/NF-κB/Snail pathway in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylab.uchicago.edu [taylab.uchicago.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p38 map kinase regulates TNF-alpha production in human astrocytes and microglia by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. p38 map kinase regulates TNF-alpha production in human astrocytes and microglia by multiple mechanisms. | Semantic Scholar [semanticscholar.org]
- 19. TNF-alpha acts via p38 MAPK to stimulate expression of the ubiquitin ligase atrogin1/MAFbx in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. revvity.com [revvity.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-O-Methylviridicatin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-O-Methylviridicatin. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a derivative of the viridicatin alkaloid, typically involves a multi-step process. A common and versatile approach begins with the construction of the 3-hydroxy-4-phenylquinolin-2(1H)-one core, which is essentially the viridicatin scaffold. This is often followed by a methylation step to introduce the methyl group at the 3-oxygen position. One efficient method for creating the core is through a one-pot Knoevenagel condensation and epoxidation of cyanoacetanilides, followed by a decyanative epoxide-arene cyclization.[1][2][3]
Q2: I am struggling with the solubility of my starting materials. What solvents are recommended?
A2: Solvent choice is critical and depends on the specific reaction step. For the initial condensation reactions, polar aprotic solvents like dimethylformamide (DMF) are often used.[3] In subsequent cyclization or methylation steps, other solvents such as acetonitrile or various alcohols may be employed. It is essential to consult specific protocols for the reaction you are performing, as solvent polarity can significantly influence reaction outcomes.
Q3: My final product is difficult to purify. What are the common impurities and recommended purification techniques?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions (such as dimers or polymers), and regioisomers. Purification of the final this compound product is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.
Troubleshooting Guides
Low Yield in the Synthesis of the 3-Hydroxy-4-phenylquinolin-2(1H)-one Core
Problem: The yield of the quinolinone core is consistently low.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or slightly increasing the temperature. However, be cautious as prolonged heating can lead to degradation.[4][5] |
| Suboptimal Temperature | The cyclization step is often temperature-sensitive. If the temperature is too low, the reaction may not proceed to completion. If it is too high, it can lead to the formation of tarry byproducts.[4][6] Experiment with a temperature gradient to find the optimal condition for your specific substrates. |
| Catalyst Inactivity | If your synthesis utilizes a catalyst (e.g., an acid or base), ensure it is fresh and of high purity. Deactivated or impure catalysts can lead to significantly lower yields.[4][7] |
| Poor Quality Starting Materials | Impurities in the starting materials can interfere with the reaction. Ensure your cyanoacetanilide and aldehyde are pure. Recrystallize or purify them if necessary.[4] |
Formation of Tarry Byproducts
Problem: A significant amount of a dark, insoluble tar is forming during the reaction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Excessive Heat | High reaction temperatures are a common cause of polymerization and tar formation, especially in acid-catalyzed cyclizations.[4][6] Carefully control the temperature and consider using a milder heating method or a lower boiling point solvent if the protocol allows. |
| Prolonged Reaction Time | Leaving the reaction to proceed for too long, especially at elevated temperatures, can lead to the degradation of both the starting materials and the desired product into insoluble polymeric material.[4][5] Monitor the reaction by TLC and quench it as soon as the product formation plateaus. |
| Presence of Oxygen | Some reactions are sensitive to atmospheric oxygen, which can promote oxidative side reactions leading to colored impurities and tar. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Incomplete Methylation of Viridicatin
Problem: The final methylation step to produce this compound is not going to completion, resulting in a mixture of the starting material and the product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Methylating Agent | Ensure you are using a sufficient molar excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate). A slight excess is often required to drive the reaction to completion. |
| Weak Base | The choice and concentration of the base are crucial for deprotonating the hydroxyl group of viridicatin, making it nucleophilic for the methylation reaction. Consider using a stronger base or increasing its concentration if the reaction is sluggish. |
| Steric Hindrance | While less common for a methyl group, steric hindrance around the hydroxyl group can slow down the reaction. In such cases, a longer reaction time or a slight increase in temperature might be necessary. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 3-Hydroxy-4-phenylquinolin-2(1H)-one Analogs
| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | DMF | 48 | 82 |
| 2 | 4-Methoxybenzaldehyde | Pyrrolidine | DMSO | 48 | 75 |
| 3 | 4-Chlorobenzaldehyde | Piperidine | DMF | 72 | 78 |
| 4 | 2-Naphthaldehyde | Piperidine | DMF | 48 | 65 |
Note: Data is compiled from analogous reactions reported in the literature and serves as a general guide. Actual yields may vary based on specific substrates and experimental conditions.
Experimental Protocols
1. Synthesis of 3-Hydroxy-4-phenylquinolin-2(1H)-one (Viridicatin Core)
This protocol is adapted from the method described by Kobayashi and Harayama for the synthesis of viridicatin alkaloids.[3]
-
Step 1: Knoevenagel Condensation and Epoxidation:
-
To a solution of cyanoacetanilide (1.0 eq) and benzaldehyde (1.1 eq) in DMF, add piperidine (0.2 eq).
-
Stir the mixture at room temperature for 48 hours.
-
Add a solution of tert-butyl hydroperoxide in decane (5.0-6.0 M, 2.0 eq) and potassium fluoride (2.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Step 2: Decyanative Epoxide-Arene Cyclization:
-
Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the crude 3-hydroxy-4-phenylquinolin-2(1H)-one.
-
The crude product can be further purified by recrystallization or column chromatography.
-
2. Synthesis of this compound (O-Methylation)
-
Step 1: Deprotonation:
-
Suspend 3-hydroxy-4-phenylquinolin-2(1H)-one (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, for example, potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with extreme care).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding alkoxide.
-
-
Step 2: Methylation:
-
Add a methylating agent, such as methyl iodide (1.5 eq) or dimethyl sulfate (1.3 eq), dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing reaction conditions.
References
- 1. A concise and versatile synthesis of viridicatin alkaloids from cyanoacetanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Concise and Versatile Synthesis of Viridicatin Alkaloids from Cyanoacetanilides [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Improving the yield of quinolinone synthesis reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of quinolinone synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: My quinolinone synthesis reaction is resulting in a low yield. What are the general parameters I should investigate?
A1: Low yields in quinolinone synthesis can often be attributed to several key factors. A systematic investigation of the following is recommended:
-
Reaction Temperature: Many quinolinone syntheses are highly sensitive to temperature. Small deviations can lead to the formation of side products or decomposition of the desired product.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can cause degradation of the product. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in reactants, such as anilines and β-ketoesters, can lead to unwanted side reactions. Ensure the purity of your starting materials before commencing the reaction.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction pathway. The choice of an appropriate solvent is critical for maximizing yield.
-
Catalyst Activity: If a catalyst is used, ensure it is fresh and active. Deactivated catalysts can result in incomplete reactions or the promotion of alternative reaction pathways.
Q2: I am observing the formation of significant side products in my Friedländer synthesis. What are the common side reactions and how can I mitigate them?
A2: A common side reaction, particularly under basic conditions, is the self-aldol condensation of the ketone starting material. To minimize this, you can slowly add the carbonyl component to the reaction mixture. Alternatively, using a milder base or switching to an acid catalyst can prevent this side reaction. With unsymmetrical ketones, a lack of regioselectivity can lead to a mixture of isomers, which complicates purification and reduces the yield of the desired product.
Q3: How can I improve the regioselectivity in a Conrad-Limpach synthesis to favor the formation of either the 4-hydroxyquinoline or the 2-hydroxyquinoline?
A3: The regioselectivity in the Conrad-Limpach synthesis is primarily controlled by the reaction temperature.
-
Kinetic Control (Lower Temperature): At lower temperatures (typically around 140°C or less), the reaction is under kinetic control, and the aniline preferentially attacks the more reactive keto group of the β-ketoester, leading to the formation of the 4-hydroxyquinoline.[1]
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction favors the thermodynamically more stable product. The aniline attacks the ester group, leading to the formation of a β-ketoanilide intermediate, which then cyclizes to the 2-hydroxyquinoline. This is often referred to as the Knorr variation.[1][2]
Troubleshooting Guides for Common Synthesis Reactions
Friedländer Annulation
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive or inappropriate catalyst. | The choice of catalyst is often substrate-dependent. If a standard acid or base catalyst is ineffective, consider exploring other options such as Lewis acids (e.g., FeCl₃, ZnCl₂) or modern catalysts like ionic liquids or nanocatalysts.[3] |
| Impure starting materials. | Ensure the 2-aminoaryl aldehyde or ketone is pure. The presence of water can be detrimental in some acid-catalyzed reactions, so using anhydrous solvents and reagents is recommended. | |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature and monitor the progress by TLC. For microwave-assisted synthesis, optimize the temperature and irradiation time. | |
| Formation of Multiple Byproducts | Self-condensation of the ketone. | Under basic conditions, the ketone can undergo self-aldol condensation. To mitigate this, slowly add the ketone to the reaction mixture or use a milder base. |
| Lack of regioselectivity with unsymmetrical ketones. | The use of specific catalysts or optimizing reaction conditions (temperature, solvent) can influence the regiochemical outcome. | |
| Difficult Product Isolation/Purification | Tar formation. | High reaction temperatures or prolonged reaction times can lead to the formation of dark, insoluble materials. Carefully control the temperature and monitor the reaction to avoid overheating after completion. |
| Co-elution of impurities during chromatography. | If impurities are acidic or basic, perform a liquid-liquid extraction with a dilute base or acid, respectively, to remove them before column chromatography. |
Conrad-Limpach Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of 4-Hydroxyquinoline (Kinetic Product) | Reaction temperature is too high. | Maintain a reaction temperature at or below 140-150°C to favor the kinetic product. |
| Incomplete initial condensation. | Ensure the initial reaction between the aniline and β-ketoester goes to completion before proceeding to the cyclization step. | |
| Low Yield of 2-Hydroxyquinoline (Thermodynamic Product) | Insufficient temperature for cyclization. | The cyclization to form the 2-hydroxyquinoline requires high temperatures, often around 250°C.[2][4] |
| Decomposition at high temperatures. | Use a high-boiling, inert solvent such as mineral oil to ensure even heating and minimize decomposition. This has been shown to improve yields significantly compared to solvent-free conditions.[2] | |
| Poor Regioselectivity | Inconsistent temperature control. | Precise and consistent temperature control is crucial for directing the reaction towards the desired isomer.[1] |
Camps Cyclization
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete cyclization. | Ensure a sufficiently strong base (e.g., sodium hydroxide in ethanol) is used to facilitate the intramolecular condensation. |
| Formation of isomeric products. | The relative ratio of the two possible hydroxyquinoline isomers depends on the structure of the starting o-acylaminoacetophenone. Careful analysis of the product mixture is necessary. | |
| Side reactions. | The starting material or product may be susceptible to hydrolysis or other side reactions under strong basic conditions. Optimize reaction time and temperature to minimize these. |
Quantitative Data on Reaction Yields
The following tables summarize quantitative data on the yields of quinolinone synthesis under various conditions to facilitate comparison.
Table 1: Friedländer Annulation Yields with Various Catalysts
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Toluene | Reflux | 5 | 85-95 | [5] |
| KOH | Ethanol | Reflux | 6 | 80-92 | [5] |
| In(OTf)₃ | Toluene | 80 | 2 | 90-98 | [5] |
| [bmim]BF₄ (Ionic Liquid) | - | 100 | 3-6 | 88-95 | [5] |
| Fe₃O₄@SiO₂-SO₃H | Solvent-free | 100 | 0.5-1 | 92-98 | [5] |
| None (Microwave) | Acetic Acid | 160 | 0.25 | 85-95 | [5] |
Table 2: Conrad-Limpach Synthesis Yields
| Product | Temperature (°C) | Solvent | Time (h) | Yield (%) | Reference |
| 4-Hydroxyquinoline | < 150 | - | - | Moderate | [1] |
| 2-Hydroxyquinoline | ~250 | Mineral Oil | 2 | up to 95 | [2][4] |
| 2-Hydroxyquinoline | ~250 | None | - | < 30 | [2] |
Table 3: Nanocatalyst Performance in Quinolinone Synthesis
| Nanocatalyst | Synthesis Method | Temperature (°C) | Time | Yield (%) | Reference |
| Nano-SnO₂ | From 2-aminobenzophenones | - | 1 h | Good to outstanding | [6] |
| γ-Fe₂O₃@Cu-LDH@Cysteine-Pd | Intramolecular cyclization | 85 | 4 h | 85-95 | [7] |
| Al₂O₃ NPs | Multicomponent reaction | - | - | 84-92 | [6] |
| Fe₃O₄@APTES@PVA-Cu(II) | Friedländer annulation | 60 | 2 h | 68-96 | [8] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Friedländer Synthesis
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 eq)
-
Ketone with an α-methylene group (1.1 eq)
-
p-Toluenesulfonic acid (0.1 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 2-aminoaryl aldehyde or ketone in toluene, add the ketone.
-
Add the catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: High-Temperature Conrad-Limpach Synthesis for 2-Hydroxyquinolines
Materials:
-
Aniline derivative (1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Mineral oil (or other high-boiling inert solvent)
Procedure:
-
Step 1: Formation of the β-ketoanilide. In a round-bottom flask, mix the aniline and the β-ketoester. Heat the mixture to approximately 140-160°C for 1-2 hours to form the β-ketoanilide intermediate. Water is evolved during this step.
-
Step 2: Cyclization. Add mineral oil to the reaction mixture to serve as a heat transfer medium. Heat the mixture to a high temperature, typically around 250°C, to induce cyclization.[2][4] Monitor the reaction by TLC until the intermediate is consumed.
-
Cool the reaction mixture. The product may precipitate upon cooling.
-
Add a non-polar solvent like hexanes to dilute the mineral oil and aid in the precipitation of the product.
-
Collect the solid product by filtration and wash with hexanes to remove the mineral oil.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-hydroxyquinoline.
Protocol 3: Base-Mediated Camps Cyclization
Materials:
-
o-Acylaminoacetophenone (1.0 eq)
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (for neutralization)
Procedure:
-
Dissolve the o-acylaminoacetophenone in ethanol in a round-bottom flask.
-
Prepare a solution of sodium hydroxide in water and add it to the ethanolic solution of the starting material.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with hydrochloric acid. The product may precipitate upon neutralization.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If the product remains in solution, remove the ethanol under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Quinolinone Synthesis
Caption: A generalized workflow for a typical quinolinone synthesis experiment.
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinolinone Derivatives
Caption: Quinolinone derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.
Signaling Pathway: EGFR/VEGFR Inhibition by Quinolinone Derivatives
Caption: Quinolinone derivatives can act as inhibitors of EGFR and VEGFR signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ClinPGx [clinpgx.org]
- 8. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-O-Methylviridicatin
Welcome to the technical support center for the purification of 3-O-Methylviridicatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from fungal cultures?
A1: The main challenges include:
-
Co-extraction of structurally similar impurities: Fungal cultures often produce a complex mixture of secondary metabolites, including other viridicatin derivatives and unrelated compounds with similar polarities, making separation difficult.
-
Lipid contamination: The crude extract from fungal mycelium is often rich in lipids and fats, which can interfere with chromatographic separation and recrystallization.
-
Low yield: this compound may be produced in low concentrations by the fungal strain, necessitating efficient extraction and purification methods to obtain sufficient quantities.
-
Compound stability: Like many natural products, this compound may be sensitive to pH, temperature, and light, which can lead to degradation during the purification process.
Q2: What is a suitable fungal source for producing this compound?
A2: this compound is a known metabolite of various Penicillium species. Strains of Penicillium aurantiogriseum have been reported to produce viridicatin and its derivatives.[1] Optimization of fermentation conditions is crucial to maximize the yield of the desired compound.
Q3: How can I remove lipid contamination from my crude extract?
A3: A common method to remove lipids is to perform a liquid-liquid extraction with a non-polar solvent prior to the main extraction of this compound. For instance, you can first extract the fungal biomass with a solvent like n-hexane to remove a significant portion of the lipids.[2] Subsequently, the defatted biomass can be extracted with a more polar solvent to isolate the target compound.
Q4: What are the recommended chromatographic techniques for purifying this compound?
A4: A multi-step chromatographic approach is typically necessary.
-
Column Chromatography: Initial purification of the crude extract is often performed using silica gel column chromatography. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is effective for separating major classes of compounds.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity, reversed-phase preparative HPLC is a powerful technique.
Q5: What is a good solvent system for the recrystallization of this compound?
A5: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for alkaloids and similar heterocyclic compounds that can be tested include ethanol, methanol, acetone, ethyl acetate, or mixtures of these with water or hexane.[3] The selection of the optimal solvent or solvent system requires experimental screening.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of this compound from impurities (co-elution). | Inappropriate solvent system (eluent). | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Test various solvent mixtures with different polarities. A shallow gradient during elution can improve resolution. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. The amount of adsorbent should typically be 20-50 times the weight of the sample. | |
| Column packing issues (channeling). | Ensure the column is packed uniformly without any air bubbles or cracks. Wet packing (slurry method) is generally preferred over dry packing. | |
| This compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane-ethyl acetate system, increase the percentage of ethyl acetate. |
| This compound elutes too quickly with impurities. | The eluent is too polar. | Start with a less polar solvent system. For instance, begin with pure hexane and slowly introduce the more polar solvent. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is not saturated. | If the compound is highly soluble even at low temperatures in the chosen solvent, try a different solvent or a solvent mixture (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble). | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. | |
| Oiling out (formation of a liquid phase instead of solid crystals). | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. |
| High concentration of impurities. | The sample may require further purification by chromatography before attempting recrystallization. | |
| Inappropriate solvent. | Experiment with different solvents or solvent mixtures. | |
| Low recovery of crystals. | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals during filtration. |
| Premature crystallization during hot filtration. | Use a heated funnel or preheat the filtration apparatus. Add a small excess of hot solvent before filtration to prevent saturation. |
Quantitative Data Summary
The following tables provide typical data that might be expected during the purification of this compound. Actual values will vary depending on the fungal strain, fermentation conditions, and the precise purification protocol used.
Table 1: Typical Yield and Purity at Different Purification Stages
| Purification Stage | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |
| Crude Extract | 100 (from 1 kg biomass) | 10 | 10 | ~5 |
| Silica Gel Column Chromatography | 10 | 1.5 | 15 | ~70 |
| Preparative HPLC | 1.5 | 0.5 | 33 | >95 |
| Recrystallization | 0.5 | 0.35 | 70 | >99 |
Table 2: Example HPLC Purity Analysis Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Experimental Protocols
Detailed Methodology for the Purification of this compound from Fungal Culture
This protocol describes a general procedure for the isolation and purification of this compound from a Penicillium species culture.
1. Fungal Fermentation and Extraction:
-
Cultivate the selected Penicillium strain in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days at 25°C with shaking.
-
Separate the mycelium from the culture broth by filtration.
-
Dry the mycelium and grind it into a fine powder.
-
Extract the powdered mycelium exhaustively with methanol or ethyl acetate at room temperature.
-
Concentrate the solvent under reduced pressure to obtain the crude extract.
2. Defatting of the Crude Extract:
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform a liquid-liquid extraction with n-hexane three times to remove non-polar lipids.
-
Combine the hexane fractions and discard. The defatted methanolic layer contains the alkaloids.
-
Evaporate the methanol from the defatted extract.
3. Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 60-120 mesh) in a non-polar solvent like hexane.
-
Dissolve the defatted extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Load the dried slurry onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane, then gradually increasing the proportion of ethyl acetate, and finally methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm).
-
Combine the fractions containing this compound based on the TLC profile.
4. Preparative HPLC:
-
Dissolve the semi-purified fraction from column chromatography in the HPLC mobile phase.
-
Purify the compound using a preparative reversed-phase C18 column.
-
Use a gradient elution, for instance, from 30% to 80% acetonitrile in water (containing 0.1% formic acid) over 30 minutes.
-
Monitor the elution at 254 nm and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
5. Recrystallization:
-
Dissolve the purified this compound from preparative HPLC in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
6. Purity Assessment:
-
Determine the purity of the final product using analytical HPLC-UV.[4]
-
Confirm the structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity after column chromatography.
References
Technical Support Center: Overcoming Solubility Challenges of 3-O-Methylviridicatin in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-O-Methylviridicatin during bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions.[1][2] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of the compound.
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what can I do?
A2: This phenomenon, often called "crashing out," occurs because this compound is poorly soluble in aqueous solutions.[1][3] When the DMSO stock is diluted, the compound is exposed to an environment where it is no longer soluble, causing it to precipitate. To address this, you can:
-
Decrease the final concentration: The simplest approach is to lower the final concentration of this compound in your assay to a level below its aqueous solubility limit.[3]
-
Optimize the dilution method: Instead of a single large dilution, perform a stepwise serial dilution.[3] Adding the DMSO stock to pre-warmed (37°C) media while gently vortexing can also help.[1]
-
Use a co-solvent: Incorporating a water-miscible organic solvent can help maintain solubility.[2][4][5]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A3: The tolerance to DMSO varies between cell lines.[6] Generally, it is recommended to keep the final concentration of DMSO at or below 0.5%, with many researchers aiming for less than 0.1% to minimize any potential off-target effects or cytotoxicity.[6][7][8][9] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.[8]
Q4: Can I use surfactants or cyclodextrins to improve the solubility of this compound?
A4: Yes, both surfactants and cyclodextrins are effective strategies for enhancing the solubility of hydrophobic compounds.[2][10][11]
-
Surfactants work by forming micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions.[12][13]
-
Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[10][11][14][15]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptoms: A visible precipitate or cloudiness appears immediately after diluting the this compound DMSO stock into the aqueous buffer or cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Time-Dependent Precipitation in Cell Culture
Symptoms: The culture medium appears clear initially but becomes cloudy or a precipitate forms over the course of a long-term incubation (e.g., 24-72 hours).
Possible Causes and Solutions:
-
Compound Instability: The compound may be degrading over time. Assess the stability of this compound under your experimental conditions.
-
Interaction with Media Components: The compound may be interacting with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes.[3] Try reducing the serum concentration if your cells can tolerate it.
-
Exceeding Solubility Limit Over Time: Changes in pH or metabolism by the cells could alter the solubility of the compound. Consider using a lower starting concentration or refreshing the media with a freshly prepared compound solution during the experiment.
Data Presentation: Solubilizing Agents
The following table summarizes common solubilizing agents that can be used to improve the aqueous solubility of this compound. It is crucial to test the compatibility of each agent with your specific bioassay, as they can have their own biological effects.
| Solubilizing Agent | Class | Typical Starting Concentration (in final assay volume) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | < 0.5% (v/v) | Can be toxic to some cell lines at higher concentrations.[6][7][8][9] Include a vehicle control. |
| Ethanol | Co-solvent | 0.1 - 1% (v/v) | Can have biological effects and may be volatile.[4] |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | 0.5 - 5% (v/v) | Generally less toxic than ethanol and non-volatile.[2] |
| Tween® 80 (Polysorbate 80) | Surfactant | 0.01 - 0.1% (v/v) | Can interfere with assays involving membranes or protein-protein interactions.[12] |
| Pluronic® F-68 | Surfactant | 0.01 - 0.1% (v/v) | Often used in cell culture for its shear-protective effects. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | 1 - 10 mM | Can sometimes extract cholesterol from cell membranes.[10][11][14] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate Solvent Volume: Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Aid Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution using a Co-solvent
-
Prepare Intermediate Dilution: Thaw a vial of the 10 mM this compound stock solution. Prepare an intermediate dilution in 100% DMSO (e.g., 1 mM).
-
Prepare Co-solvent/Media Mixture: In a sterile tube, mix your chosen co-solvent (e.g., PEG400) with your cell culture medium to the desired final concentration (e.g., 1% PEG400).
-
Final Dilution: While gently vortexing the co-solvent/media mixture, add the appropriate volume of the intermediate DMSO stock to achieve the final desired concentration of this compound.
-
Final Inspection: Ensure the final working solution is clear before adding it to your cells.
Signaling Pathway Diagrams
As this compound has been investigated for its anti-inflammatory properties, including the inhibition of TNF-alpha, the following signaling pathways are provided as examples of what might be studied in relevant bioassays.
Caption: Simplified TNF-α signaling pathway leading to NF-κB activation.
Caption: Overview of the PI3K/Akt signaling pathway.[16][17][18][19][20]
Caption: Canonical JAK/STAT3 signaling pathway.[21][22][23][24][25]
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. humapub.com [humapub.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in TNF-alpha Inhibition Assays
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during Tumor Necrosis Factor-alpha (TNF-alpha) inhibition assays.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
High Background in ELISA Assays
Question: I am observing a high background signal in my TNF-alpha ELISA. What are the common causes and how can I resolve this?
Answer: High background in an ELISA can obscure the specific signal and lead to inaccurate results. Here are the primary causes and their solutions:
-
Insufficient Washing: Inadequate removal of unbound reagents is a frequent cause of high background.
-
Solution: Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of the wash buffer from the wells after each step by tapping the inverted plate on a clean paper towel.
-
-
Non-specific Antibody Binding: The detection antibody may be binding to the plate surface or other proteins.
-
Solution: Optimize the concentration of your blocking buffer (e.g., BSA or non-fat dry milk). You can also try different blocking agents. Ensure that the primary and secondary antibody concentrations are optimized through titration.
-
-
Cross-Reactivity of Antibodies: The antibodies may be cross-reacting with other molecules in the sample.
-
Solution: Use highly specific monoclonal antibodies. If using polyclonal antibodies, ensure they have been cross-adsorbed to remove non-specific antibodies.
-
-
Contaminated Reagents: Buffers or substrate solutions may be contaminated.
-
Solution: Prepare fresh buffers using high-purity water. Ensure all reagents are within their expiration dates. Visually inspect reagents for any signs of contamination, such as precipitation or discoloration.
-
-
Over-incubation or High Temperature: Excessive incubation times or temperatures can increase non-specific binding.
-
Solution: Adhere strictly to the incubation times and temperatures specified in your protocol.[1]
-
-
Substrate Reaction Time: Allowing the color development step to proceed for too long can lead to high background.
-
Solution: Monitor the color development and add the stop solution as soon as the desired color intensity is reached in the standards.
-
Weak or No Signal in Assays
Question: My assay is showing a very weak or no signal for TNF-alpha. What could be the issue?
Answer: A weak or absent signal can be due to several factors, from reagent issues to protocol errors.
-
Inactive Reagents: The TNF-alpha protein, antibodies, or enzyme conjugates may have lost activity.
-
Solution: Ensure all reagents are stored correctly and are within their expiration dates. Avoid repeated freeze-thaw cycles of proteins and antibodies.[1] Test the activity of the enzyme conjugate separately.
-
-
Suboptimal Antibody Concentrations: The concentration of capture or detection antibodies may be too low.
-
Solution: Perform a titration (checkerboard assay) to determine the optimal concentrations for both primary and secondary antibodies.
-
-
Incorrect Incubation Times or Temperatures: Shortened incubation periods or incorrect temperatures can lead to insufficient binding.
-
Solution: Follow the recommended incubation times and temperatures in your protocol.[2]
-
-
Presence of Inhibitors in the Sample: The sample matrix may contain substances that interfere with the assay.
-
Solution: Dilute your samples to reduce the concentration of potential inhibitors. Ensure the diluent is compatible with the assay.
-
-
Improper Plate Coating: For user-coated ELISA plates, the capture antibody may not be binding efficiently.
-
Solution: Ensure the plate is suitable for protein binding and that the coating buffer and conditions (pH, temperature, time) are optimal.
-
High Variability Between Replicates
Question: I am seeing significant variability between my replicate wells. How can I improve the consistency of my results?
Answer: High variability can undermine the reliability of your data. Here are common causes and solutions:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting is a major source of variability.
-
Solution: Ensure your pipettes are calibrated. Use proper pipetting techniques, such as pre-wetting the tip and maintaining a consistent angle and speed.
-
-
Uneven Cell Seeding (for cell-based assays): A non-uniform cell monolayer will lead to variable responses.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between plating each set of wells.
-
-
Edge Effects: Wells on the outer edges of the plate are prone to evaporation, which can affect cell growth and assay performance.
-
Solution: To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media without cells.[1]
-
-
Temperature Gradients: Uneven temperature across the plate during incubation can lead to variability.
-
Solution: Ensure the incubator provides uniform temperature distribution. Allow plates to warm to room temperature before adding reagents.
-
-
Incomplete Washing: Residual reagents can affect subsequent steps and introduce variability.
-
Solution: Ensure thorough and consistent washing of all wells. An automated plate washer can improve consistency.
-
Troubleshooting Western Blots for TNF-alpha
Question: I am having trouble with my TNF-alpha Western blots, including non-specific bands and weak signals. What can I do?
Answer: Western blotting for a secreted cytokine like TNF-alpha can be challenging. Here are some specific troubleshooting tips:
-
Weak or No Signal:
-
Low Protein Abundance: TNF-alpha is often present at low concentrations in cell lysates or supernatants.
-
Solution: Concentrate your protein sample. For cell lysates, ensure you are using a sufficient number of cells and an appropriate lysis buffer containing protease inhibitors.[3] For supernatants, consider concentrating the sample using centrifugal filters.
-
-
Poor Antibody Quality: The primary antibody may not be sensitive enough.
-
-
Non-specific Bands:
-
Antibody Cross-Reactivity: The primary or secondary antibody may be binding to other proteins.
-
Solution: Optimize the antibody concentrations. Use a more specific primary antibody. Ensure the secondary antibody is not cross-reacting with other proteins in the sample by running a control lane with only the secondary antibody.[5]
-
-
Insufficient Blocking: Incomplete blocking of the membrane can lead to non-specific antibody binding.
-
Solution: Increase the blocking time or the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). You can also try a different blocking agent.[3]
-
-
-
Incorrect Molecular Weight:
-
Post-translational Modifications: TNF-alpha can be glycosylated, which can affect its migration on the gel.
-
Solution: Consult the literature or antibody datasheet for the expected molecular weight of both the precursor and mature forms of TNF-alpha.
-
-
Sample Degradation: Proteases in the sample can degrade TNF-alpha.
-
Solution: Always use fresh samples and include protease inhibitors in your lysis buffer.[3]
-
-
Frequently Asked Questions (FAQs)
1. What is a reasonable Z'-factor for a TNF-alpha inhibition assay?
A Z'-factor greater than 0.5 is generally considered indicative of an excellent assay quality for high-throughput screening. For L929 cytotoxicity bioassays, Z'-factors greater than 0.76 have been reported, indicating a robust assay.[6]
2. What are typical IC50 values for known TNF-alpha inhibitors?
IC50 values can vary depending on the assay type, cell line, and specific inhibitor. For example, in a THP-1 cell-based assay measuring LPS-induced TNF-alpha production, the p38 MAPK inhibitor PD169316 has a reported IC50 of 0.12 µM, while the NF-κB inhibitor Bay 11-7082 has an IC50 of 1.2 µM.[7] Small molecule inhibitors discovered through screening have shown IC50 values ranging from low micromolar to nanomolar concentrations.[8][9]
3. How can I minimize variability in my cell-based assays?
To minimize variability, it is crucial to maintain consistent cell culture practices. This includes using cells within a specific passage number range, ensuring high cell viability (>95%), and standardizing cell seeding density. Additionally, careful and consistent pipetting, minimizing edge effects, and ensuring uniform incubator conditions are essential.
4. Should I use serum, plasma, or cell culture supernatant for my TNF-alpha ELISA?
The choice of sample type depends on your experimental question. All three can be used, but it is important to handle them correctly. Collect samples in pyrogen/endotoxin-free tubes.[10] For serum, allow the blood to clot completely before centrifugation. For plasma, use an appropriate anticoagulant like EDTA or heparin. Cell culture supernatants should be centrifuged to remove cell debris.[11] It is also important to avoid repeated freeze-thaw cycles for all sample types.[10][12]
5. How do I choose the right concentration range for my TNF-alpha standard curve in an ELISA?
The standard curve should cover the expected concentration range of TNF-alpha in your samples. A typical range for a human TNF-alpha ELISA is between 15.6 pg/mL and 1000 pg/mL.[11][13] It is recommended to perform a pilot experiment with a few samples to determine the approximate concentration of TNF-alpha and adjust the standard curve range accordingly.
Data Presentation
Table 1: Performance Characteristics of Different TNF-alpha Inhibition Assays
| Assay Type | Key Parameter | Typical Performance Metrics |
| ELISA | Sensitivity | 1-10 pg/mL |
| Assay Range | 15 - 1000 pg/mL[11][13] | |
| Intra-Assay Precision | CV < 8%[1] | |
| Inter-Assay Precision | CV < 10%[1] | |
| L929 Cytotoxicity Bioassay | Sensitivity (IC50) | ~0.18 ng/mL for TNF-alpha[6] |
| Z'-factor | > 0.7[6] | |
| Reporter Gene Assay | EC50 (for hTNF-α) | ~0.01 ng/mL |
| Signal-to-Background | > 5-fold |
Table 2: IC50 Values of Common Inhibitors in TNF-alpha Assays
| Inhibitor | Assay Type | Cell Line | Reported IC50 |
| PD169316 (p38 inhibitor) | HTRF-based TNF-α assay | THP-1 | 0.12 µM[7] |
| Bay 11-7082 (NF-κB inhibitor) | HTRF-based TNF-α assay | THP-1 | 1.2 µM[7] |
| Sennoside B | L929 Cytotoxicity Assay | L929 | 0.32 µM |
| Nilotinib | TR-FRET Assay | Recombinant proteins | 2.2 µM[14] |
Experimental Protocols
Protocol 1: TNF-alpha Sandwich ELISA
This protocol outlines the general steps for a sandwich ELISA to quantify TNF-alpha.
-
Coating: Coat a 96-well plate with a capture antibody specific for TNF-alpha (e.g., 2-8 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample and Standard Incubation: Add your samples and a serial dilution of a known TNF-alpha standard to the wells. Incubate for 2 hours at room temperature.[10]
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for TNF-alpha and incubate for 1 hour at room temperature.[10]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of TNF-alpha in your samples.
Protocol 2: L929 Cytotoxicity Bioassay for TNF-alpha Inhibition
This protocol measures the ability of a compound to inhibit TNF-alpha-induced cell death.
-
Cell Seeding: Seed L929 murine fibroblast cells into a 96-well plate at a density of 2-5 x 10^4 cells/well and incubate overnight.[15]
-
Compound and TNF-alpha Incubation: The next day, treat the cells with serial dilutions of your test compound for 1-2 hours.
-
Induction of Cytotoxicity: Add a constant, sub-maximal concentration of TNF-alpha (e.g., 1 ng/mL) and a sensitizing agent like Actinomycin D (e.g., 1 µg/mL) to the wells.[15] Include controls for no TNF-alpha (100% viability) and TNF-alpha with no inhibitor (0% inhibition).
-
Incubation: Incubate the plate for 18-24 hours.
-
Cell Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the controls. Plot the percentage of inhibition versus the compound concentration and determine the IC50 value.
Protocol 3: TNF-alpha Reporter Gene Assay
This protocol uses a reporter cell line to measure the activation of the TNF-alpha promoter.
-
Cell Seeding: Seed a RAW264.7 cell line stably transfected with a TNF-alpha promoter-luciferase reporter construct into a 96-well plate.
-
Compound Incubation: Treat the cells with your test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an inducer of TNF-alpha expression, such as LPS (e.g., 1 µg/mL).
-
Incubation: Incubate for 6-16 hours to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells using a luciferase lysis buffer.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cells treated with LPS alone) and determine the inhibitory effect of your compounds.
Visualizations
Caption: TNF-alpha Signaling Pathway.
References
- 1. mpbio.com [mpbio.com]
- 2. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. benchchem.com [benchchem.com]
- 7. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chondrex.com [chondrex.com]
- 12. novamedline.com [novamedline.com]
- 13. rndsystems.com [rndsystems.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of 3-O-Methylviridicatin in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-O-Methylviridicatin in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a quinoline alkaloid derivative, can be influenced by several factors. The most common factors include pH, exposure to light, temperature, and the presence of oxidizing agents.[1] The quinoline scaffold is known to be susceptible to photodegradation, and the substituents (a methoxy and a phenyl group) on the this compound molecule can influence its sensitivity to these factors.
Q2: How does pH impact the stability of this compound solutions?
Q3: Is this compound sensitive to light?
A3: Yes, compounds with a quinoline scaffold are often photosensitive.[4][5] Exposure to UV or even ambient light can lead to photodegradation. It is highly recommended to protect solutions of this compound from light by using amber vials or by working in a dark environment.
Q4: What is the recommended way to store solutions of this compound?
A4: To ensure maximum stability, solutions of this compound should be stored in a cool, dark place. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or lower) may be necessary, but it is important to first confirm that the compound is stable to freeze-thaw cycles. Always store solutions in tightly sealed containers to prevent solvent evaporation and exposure to air.
Q5: Can the choice of solvent affect the stability of this compound?
A5: Yes, the solvent can play a significant role. Protic solvents may participate in degradation reactions, and some solvents may contain impurities that can catalyze degradation. It is recommended to use high-purity (e.g., HPLC grade) solvents. If using aqueous solutions, the purity of the water is also critical.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.
Problem 1: I am observing a rapid loss of this compound concentration in my solution.
-
Question: Have you protected your solution from light?
-
Question: What is the pH of your solution?
-
Question: Are you using fresh, high-purity solvents?
-
Answer: Impurities in solvents can catalyze degradation. Always use high-purity, HPLC-grade solvents and water for the preparation of your solutions.
-
Problem 2: I see the appearance of unknown peaks in my chromatogram when analyzing this compound.
-
Question: Could these be degradation products?
-
Question: How can I identify these degradation products?
Problem 3: My this compound solution has changed color.
-
Question: What does a color change indicate?
-
Answer: A change in color often signifies chemical degradation and the formation of chromophoric degradation products. This is a clear indication of instability.
-
-
Question: What should I do if my solution changes color?
-
Answer: Discard the solution and prepare a fresh one, taking extra precautions to control the potential causes of degradation, such as exposure to light and inappropriate pH.
-
Data Presentation
As specific quantitative stability data for this compound is not publicly available, the following tables are provided as templates for researchers to structure their own experimental data.
Table 1: Example pH Stability of this compound at Room Temperature (25°C) for 24 hours.
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Recovery | Observations |
| 3.0 | 100 | 85.2 | 85.2% | Slight yellowing |
| 5.0 | 100 | 98.1 | 98.1% | No change |
| 7.0 | 100 | 95.5 | 95.5% | No change |
| 9.0 | 100 | 70.3 | 70.3% | Significant yellowing |
Table 2: Example Photostability of this compound in pH 7.4 Buffer.
| Condition | Initial Concentration (µg/mL) | Concentration after 4h (µg/mL) | % Recovery |
| Exposed to Light | 100 | 65.7 | 65.7% |
| Protected from Light | 100 | 99.2 | 99.2% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and analyze at various time points (e.g., 2, 6, 12, 24 hours).
-
-
Thermal Degradation:
-
Expose a solid sample and a solution of this compound to dry heat (e.g., 80°C) in a calibrated oven.
-
Sample at various time points and analyze.
-
-
Photolytic Degradation:
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Screen different C18 and other stationary phases.
-
Evaluate various mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation.
-
-
Gradient Optimization:
-
Develop a gradient elution method to ensure the separation of both early-eluting and late-eluting degradation products from the parent compound.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by showing that the method can resolve the main peak from all degradation products generated during the forced degradation study.
-
-
Detection:
-
Use a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Mandatory Visualizations
References
- 1. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-dependent spectral behavior of substituted quinolones: potential fluorophore for metallofluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Friedländer Synthesis of Quinoline Derivatives
Welcome to the technical support center for the Friedländer synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful experimental outcomes.
Troubleshooting Guide
This section addresses common problems encountered during the Friedländer synthesis in a question-and-answer format, offering specific solutions to overcome these challenges.
Question 1: My reaction is resulting in a very low yield or no product at all. What are the common causes and how can I improve the yield?
Answer: Low or no yield in a Friedländer synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Possible Causes & Solutions:
-
Inactive or Inappropriate Catalyst: The choice of catalyst is critical and often depends on the specific substrates.[1]
-
Solution: If a standard acid (e.g., p-TsOH, H₂SO₄) or base (e.g., KOH, piperidine) catalyst is not effective, consider screening other types.[1] Lewis acids (e.g., ZnCl₂, Sc(OTf)₃), iodine, or ionic liquids can be effective alternatives.[1][2][3] For substrates sensitive to acid, a base-catalyzed approach may be more suitable, and vice versa.[1]
-
-
Suboptimal Reaction Temperature: The reaction often requires heat, but excessively high temperatures can lead to decomposition of starting materials or the product.[2][4]
-
Poor Substrate Reactivity: Steric hindrance or unfavorable electronic effects on either the 2-aminoaryl carbonyl compound or the methylene-containing reactant can slow down or prevent the reaction.
-
Solution: For sterically demanding substrates, longer reaction times and a more active catalyst may be necessary.[4] In some cases, using a more reactive derivative of the starting material may be beneficial.
-
-
Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly under basic conditions.[1]
-
Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction.
-
Solution: Ensure the 2-aminoaryl aldehyde or ketone and the methylene carbonyl compound are pure. If necessary, purify the starting materials by recrystallization or chromatography before use.[4]
-
Question 2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?
Answer: Achieving high regioselectivity with unsymmetrical ketones is a common challenge in the Friedländer synthesis. The outcome is influenced by both the catalyst and the reaction conditions.
Strategies for Controlling Regioselectivity:
-
Catalyst Selection: Certain catalysts can favor the formation of one regioisomer over the other. Specific amine catalysts, such as pyrrolidine derivatives, have been shown to promote the formation of 2-substituted quinolines.[7] Ionic liquids have also been reported to improve regioselectivity.[1][2]
-
Reaction Conditions:
-
Slow Addition: Slowly adding the unsymmetrical ketone to the reaction mixture can sometimes improve regioselectivity.[7]
-
Temperature: The reaction temperature can influence the product ratio. Experimenting with different temperatures may favor the formation of the desired isomer.
-
-
Use of Directing Groups: Introducing a temporary directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively control the site of condensation.[2]
-
Alternative Starting Materials: Using a β-keto ester in place of a simple ketone can often lead to the formation of a single regioisomeric product.[1]
Question 3: My reaction is producing a significant amount of tar-like material, making purification difficult. What is causing this and how can I prevent it?
Answer: The formation of tar or polymeric material is typically a result of harsh reaction conditions.
Causes and Solutions for Tar Formation:
-
Excessively High Temperatures: High temperatures can lead to the decomposition and polymerization of starting materials and products.[4]
-
Solution: Reduce the reaction temperature. It is crucial to find a balance where the reaction proceeds at a reasonable rate without significant decomposition.
-
-
Highly Reactive Starting Materials: Some substrates are inherently prone to polymerization under acidic or basic conditions.
-
Solution: Use a milder catalyst and a suitable solvent to moderate the reaction rate.
-
-
Prolonged Reaction Times: Leaving the reaction to proceed for too long, especially under harsh conditions, can increase the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Friedländer synthesis?
A1: The Friedländer synthesis can proceed through two primary mechanistic pathways. The first involves an initial aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol reaction and dehydration to yield the quinoline product.[2][4][9]
Q2: What are the typical starting materials for a Friedländer synthesis?
A2: The key starting materials are a 2-amino-substituted aromatic aldehyde or ketone and a carbonyl compound that possesses a reactive α-methylene group.[1]
Q3: What types of catalysts are commonly used?
A3: A wide range of catalysts can be employed, including:
-
Acids: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), and Lewis acids such as zinc chloride (ZnCl₂) and scandium triflate (Sc(OTf)₃).[1]
-
Bases: Potassium hydroxide (KOH), sodium hydroxide (NaOH), and piperidine.[1]
-
Modern Catalysts: More recent developments include the use of ionic liquids, nanocatalysts, and solid-supported catalysts to improve reaction efficiency and sustainability.[1][10]
Q4: What are the main advantages of the Friedländer synthesis?
A4: The primary advantages of the Friedländer synthesis include its operational simplicity, the versatility to create a wide array of substituted quinolines, and the use of readily available starting materials.[1]
Quantitative Data
The choice of catalyst and solvent significantly impacts the yield and reaction time of the Friedländer synthesis. The following tables provide a summary of quantitative data from various studies to facilitate comparison.
Table 1: Effect of Different Catalysts on the Synthesis of a Quinoline Derivative
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (10 mol%) | Toluene | Reflux | 5 | 85 |
| 2 | KOH (20 mol%) | Ethanol | Reflux | 8 | 78 |
| 3 | Sc(OTf)₃ (5 mol%) | Acetonitrile | 80 | 3 | 92 |
| 4 | Iodine (20 mol%) | None | 100 | 2 | 90 |
| 5 | [bmim]BF₄ | None | 100 | 4 | 93 |
Table 2: Effect of Solvent on the Friedländer Synthesis of 2-phenylquinoline
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Water | Reflux | 180 | 97 |
| 2 | Ethanol | Reflux | 85 | 95 |
| 3 | Methanol | Reflux | 120 | 85 |
| 4 | Acetonitrile | Reflux | 120 | 82 |
| 5 | Toluene | Reflux | 100 | 75 |
| 6 | Dichloromethane | Reflux | 120 | 60 |
(Data compiled from multiple sources for illustrative purposes)[11][12]
Experimental Protocols
Protocol 1: General Acid-Catalyzed Friedländer Synthesis
This protocol outlines a general procedure for conducting a Friedländer synthesis using an acid catalyst.
Materials:
-
2-aminoaryl aldehyde or ketone (1.0 eq)
-
Ketone with an α-methylene group (1.1 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%)[8]
-
Solvent (e.g., toluene)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the 2-aminoaryl aldehyde or ketone, the ketone with an α-methylene group, and the solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[8]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[8]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[8]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel.[8]
Protocol 2: Microwave-Assisted Solvent-Free Friedländer Synthesis
This protocol describes a rapid and efficient microwave-assisted synthesis.
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)[1]
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and p-toluenesulfonic acid monohydrate.[1]
-
Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes).[1][6]
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Visualizations
Troubleshooting Logic for the Friedländer Synthesis
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Friedländer synthesis.
Caption: Troubleshooting workflow for the Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer synthesis of quinolines using a lewis acid-surfactant- combined catalyst in water - East China Normal University [pure.ecnu.edu.cn:443]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Addressing regio- and chemoselectivity in viridicatin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing challenges related to the regio- and chemoselective synthesis of viridicatin and its derivatives.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common issues encountered during the synthesis of viridicatin alkaloids. Two primary synthetic routes are addressed: the Regioselective Ring Expansion of Isatins and the Knoevenagel Condensation/Epoxidation of Cyanoacetanilides.
Route 1: Regioselective Ring Expansion of Isatins
This one-pot, metal-free method involves the reaction of isatins with in situ generated α-aryldiazomethanes.
Frequently Asked Questions
-
Q1: My reaction yield is consistently low. What are the most likely causes?
-
A1: Low yields in this reaction can often be attributed to several factors:
-
Sub-optimal Reaction Conditions: Ensure the reaction is performed at the optimal temperature of 80°C in ethanol with potassium carbonate (K₂CO₃) as the base.[1][2] Deviations from these conditions can significantly impact the yield.
-
Electronic Effects of Substrates: The electronic properties of both the isatin and the aldehyde play a crucial role. Electron-donating groups on either substrate tend to give higher yields, while electron-withdrawing groups can decrease the yield.[1][2]
-
Steric Hindrance: Aldehydes with bulky ortho-substituents may experience reduced reaction efficiency due to steric hindrance.[1][2]
-
Incompatible Aldehyde: This reaction is generally not compatible with aliphatic aldehydes.[1][2]
-
-
-
Q2: I am observing the formation of side products. How can I improve the chemoselectivity?
-
A2: The formation of side products is often related to the stability of the generated α-aryldiazomethane and the reactivity of the starting materials.
-
Purity of Reagents: Ensure that the isatin, aldehyde, and p-toluenesulfonylhydrazide are of high purity. Impurities can lead to undesired side reactions.
-
Reaction Time: While the reaction is typically run for 8 hours, monitoring the reaction by TLC can help determine the optimal time to quench the reaction and avoid potential decomposition or side product formation.
-
-
-
Q3: The reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What should I check?
-
A3: An incomplete reaction can be due to:
-
Inefficient Generation of the Diazomethane: The in situ generation of the α-aryldiazomethane is critical. Ensure that the p-toluenesulfonylhydrazide is fresh and that the base (K₂CO₃) is of good quality and sufficiently anhydrous.
-
Insufficient Temperature: The reaction requires heating to 80°C to proceed efficiently.[1][2] Lower temperatures may result in a sluggish or incomplete reaction.
-
-
Route 2: Knoevenagel Condensation/Epoxidation of Cyanoacetanilides
This method involves a one-pot Knoevenagel condensation and epoxidation of cyanoacetanilides, followed by a decyanative epoxide-arene cyclization.
Frequently Asked Questions
-
Q1: The initial Knoevenagel condensation step is not working well. What are the common pitfalls?
-
A1: Issues with the Knoevenagel condensation step can arise from:
-
Catalyst Choice and Concentration: This reaction typically uses a weak base catalyst like piperidine.[3] Using a base that is too strong can lead to self-condensation of the aldehyde. The concentration of the catalyst should also be optimized.
-
Reaction Time: The condensation step can be slow, sometimes requiring up to 48 hours at room temperature.[3] Patience and monitoring by TLC are key.
-
-
-
Q2: I am getting a low yield in the epoxidation step. How can I optimize this?
-
A2: Low epoxidation yields can be addressed by:
-
Oxidant Quality: Ensure that the tert-butyl hydroperoxide used is of good quality and appropriate concentration.
-
Reaction Conditions: The epoxidation is typically carried out at room temperature for 24 hours.[3] Ensure adequate stirring and temperature control.
-
-
-
Q3: The final cyclization step is problematic. What factors influence its success?
-
A3: The success of the decyanative epoxide-arene cyclization can be influenced by:
-
Acid Strength: The use of a strong acid like sulfuric acid is necessary to promote the cyclization.[3] The concentration of the acid should be carefully controlled.
-
Work-up Procedure: The product is often isolated by precipitation and filtration.[3] Ensuring the correct pH and solvent conditions during work-up is crucial for maximizing product recovery.
-
-
Data Presentation
The following tables summarize the yields for the regioselective ring expansion of various substituted isatins and aldehydes as reported by Tangella et al. (2018).
Table 1: Synthesis of Viridicatin Analogs with Substituted Benzaldehydes
| Entry | Aldehyde Substituent | Isatin Substituent | Product | Yield (%) |
| 1 | H | H | 4a | 85 |
| 2 | 4-Me | H | 4b | 88 |
| 3 | 4-OMe | H | 4c | 92 |
| 4 | 4-OH | H | 4d | 90 |
| 5 | 4-F | H | 4e | 82 |
| 6 | 4-Cl | H | 4f | 80 |
| 7 | 4-Br | H | 4g | 78 |
| 8 | 4-NO₂ | H | 4h | 65 |
| 9 | 3-OMe | H | 4i | 84 |
| 10 | 2-Cl | H | 4j | 68 |
| 11 | 2-NO₂ | H | 4k | 55 |
| 12 | 2,4-diCl | H | 4l | 72 |
Table 2: Synthesis of Viridicatin Analogs with Substituted Isatins
| Entry | Aldehyde Substituent | Isatin Substituent | Product | Yield (%) |
| 1 | H | 5-Me | 5a | 88 |
| 2 | H | 5-OMe | 5b | 90 |
| 3 | H | 5-F | 5c | 84 |
| 4 | H | 5-Cl | 5d | 82 |
| 5 | H | 5-Br | 5e | 80 |
| 6 | H | 5-NO₂ | 5f | 70 |
| 7 | H | 7-Me | 5g | 75 |
| 8 | H | 7-F | 5h | 72 |
Experimental Protocols
Protocol 1: One-Pot Regioselective Ring Expansion of Isatins
This protocol is adapted from the work of Tangella et al. (2018).
Materials:
-
Isatin (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
p-Toluenesulfonylhydrazide (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Ethanol (EtOH) (10 mL)
Procedure:
-
To a round-bottom flask, add isatin (1.0 mmol), the aromatic aldehyde (1.0 mmol), p-toluenesulfonylhydrazide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add ethanol (10 mL) to the flask.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture at 80°C for 8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired viridicatin analog.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation/Epoxidation of Cyanoacetanilides
This protocol is based on the method described by Kobayashi and Harayama (2009).
Materials:
-
Cyanoacetanilide (1.0 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Piperidine (catalytic amount)
-
Dimethylformamide (DMF)
-
tert-Butyl hydroperoxide
-
Potassium fluoride (KF)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Knoevenagel Condensation:
-
In a round-bottom flask, dissolve the cyanoacetanilide and the aromatic aldehyde in DMF.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction at room temperature for 48 hours. Monitor the reaction by TLC.
-
-
Epoxidation:
-
To the same reaction mixture, add tert-butyl hydroperoxide and potassium fluoride.
-
Continue stirring at room temperature for 24 hours.
-
-
Cyclization:
-
Carefully add sulfuric acid to the reaction mixture to induce cyclization.
-
The product will precipitate from the solution.
-
Isolate the solid product by filtration.
-
Wash the product with an appropriate solvent and dry under vacuum.
-
Visualizations
Caption: Workflow for the regioselective ring expansion of isatins.
Caption: Experimental workflow for viridicatin synthesis via Knoevenagel condensation.
References
Validation & Comparative
Unraveling the Anti-Inflammatory Potential: A Comparative Analysis of 3-O-Methylviridicatin and Viridicatin
In the quest for novel anti-inflammatory agents, fungal metabolites have emerged as a promising source of bioactive compounds. Among these, viridicatin and its derivative, 3-O-methylviridicatin, have garnered attention for their potential immunomodulatory properties. This guide provides a comprehensive comparison of the anti-inflammatory activities of these two compounds, drawing upon available experimental data to elucidate their mechanisms of action and relative potencies for researchers, scientists, and drug development professionals.
Comparative Analysis of Anti-Inflammatory Activity
While direct comparative studies on the full spectrum of anti-inflammatory activities of this compound and viridicatin are limited, existing data on their effects on key inflammatory mediators provide valuable insights.
Inhibition of Pro-Inflammatory Cytokines:
Tumor necrosis factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases. Studies have shown that this compound exhibits weak inhibitory activity against TNF-α production. In one study, at a concentration of 10 μM, this compound inhibited TNF-α secretion by 7% in human monocytic THP-1 cells and 24% in peripheral blood mononuclear cells (PBMCs)[1].
Currently, there is a lack of publicly available data on the inhibitory effects of viridicatin on TNF-α, as well as on other key pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β) for both compounds.
Mechanistic Insights: Impact on Signaling Pathways
The anti-inflammatory effects of many compounds are mediated through their interaction with critical intracellular signaling cascades that regulate the expression of inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.
NF-κB Signaling Pathway:
The NF-κB transcription factor plays a crucial role in orchestrating the inflammatory response by controlling the expression of a wide array of pro-inflammatory genes. It has been suggested that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway[1]. However, direct experimental evidence detailing the specific molecular targets of this compound within this pathway is not yet available. Similarly, there is a lack of data on the effect of viridicatin on NF-κB signaling.
MAPK Signaling Pathway:
The MAPK family, which includes p38, JNK, and ERK, is another critical signaling network involved in the production of inflammatory mediators. There is currently no available experimental data to assess the effects of either this compound or viridicatin on the phosphorylation and activation of key proteins in the MAPK pathway.
Data Summary
Due to the limited availability of direct comparative data, a comprehensive quantitative comparison is not yet possible. The following table summarizes the currently available information.
| Inflammatory Marker | This compound | Viridicatin |
| TNF-α Inhibition | Weak inhibition (7% in THP-1 cells, 24% in PBMCs at 10 µM)[1] | Data not available |
| Nitric Oxide (NO) Inhibition | Data not available | Data not available |
| Prostaglandin E2 (PGE2) Inhibition | Data not available | Data not available |
| IL-6 Inhibition | Data not available | Data not available |
| IL-1β Inhibition | Data not available | Data not available |
| Effect on NF-κB Pathway | Suggested to be an inhibitor[1] | Data not available |
| Effect on MAPK Pathway | Data not available | Data not available |
Experimental Protocols
To facilitate further research in this area, the following are detailed methodologies for key experiments relevant to comparing the anti-inflammatory activities of this compound and viridicatin.
Nitric Oxide (NO) Production Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cell lines such as RAW 264.7.
Workflow:
Caption: Workflow for Nitric Oxide Inhibition Assay.
Detailed Steps:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours to allow for cell adherence.
-
Treatment: The cells are pre-treated with various concentrations of this compound or viridicatin for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for an additional 24 hours at 37°C.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves adding sulfanilamide and N-(1-naphthyl)ethylenediamine to the supernatant and measuring the absorbance at 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells.
Prostaglandin E2 (PGE2) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of PGE2, a key mediator of inflammation and pain, in cells like RAW 264.7 macrophages.
Workflow:
Caption: Workflow for PGE2 Inhibition Assay.
Detailed Steps:
-
Cell Culture: RAW 264.7 cells are seeded in 24-well plates.
-
Treatment: Cells are pre-treated with the test compounds for a specified period before being stimulated with LPS to induce PGE2 production.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of PGE2 in the supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Calculation: The percentage of PGE2 inhibition is determined by comparing the concentrations in the treated wells to the LPS-stimulated control.
Western Blot Analysis for NF-κB and MAPK Pathways
Western blotting is a technique used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.
Workflow:
Caption: General Workflow for Western Blot Analysis.
Detailed Steps:
-
Sample Preparation: Cells are treated with the compounds and/or LPS, then lysed to extract total proteins. Protein concentration is determined using a protein assay.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified to determine the relative protein expression or phosphorylation levels.
Signaling Pathway Diagrams
The following diagrams illustrate the general signaling pathways relevant to inflammation that can be investigated to understand the mechanisms of action of this compound and viridicatin.
Caption: Simplified NF-κB Signaling Pathway.
Caption: General MAPK Signaling Pathway.
Conclusion
The available evidence suggests that this compound possesses weak anti-inflammatory activity, primarily through the inhibition of TNF-α. However, a significant knowledge gap exists regarding the anti-inflammatory properties of viridicatin and a direct, comprehensive comparison between the two compounds. Further research is warranted to elucidate their effects on a broader range of inflammatory mediators, including nitric oxide and prostaglandins, and to delineate their precise mechanisms of action on the NF-κB and MAPK signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations aimed at fully characterizing and comparing the therapeutic potential of these fungal metabolites. Such studies will be crucial for determining their viability as lead compounds in the development of novel anti-inflammatory drugs.
References
A Comparative In Vitro Analysis of 3-O-Methylviridicatin and Infliximab
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of the natural product 3-O-Methylviridicatin and the therapeutic monoclonal antibody Infliximab. The information is intended for researchers, scientists, and drug development professionals interested in the anti-inflammatory properties of these two distinct molecules. While direct comparative studies are lacking, this document synthesizes available in vitro data to offer insights into their respective mechanisms and potencies.
Executive Summary
Infliximab, a chimeric monoclonal antibody, demonstrates high-potency neutralization of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. Its mechanism of action also includes the induction of apoptosis in immune cells. In contrast, this compound, a fungal metabolite, appears to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, with reports of weak direct inhibition of TNF-α production. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Efficacy Data
The following tables summarize the available in vitro efficacy data for this compound and Infliximab from various experimental assays. It is important to note that the experimental conditions and cell types used in these studies may vary, and direct comparison of absolute values should be made with caution.
Table 1: this compound In Vitro Efficacy
| Assay Type | Cell Line | Endpoint Measured | Result (IC50/Inhibition) |
| TNF-α-induced HIV LTR Transcription | HeLa | Inhibition of Luciferase Activity | IC50: 5 µM[1] |
| HIV Virus Production | OM-10.1 | Inhibition of Virus Production | IC50: 2.5 µM[1] |
| TNF-α Production | THP-1 & PBMCs | Inhibition of TNF-α Secretion | Weak inhibition (7% and 24% at 10 µM, respectively) |
Table 2: Infliximab In Vitro Efficacy
| Assay Type | Cell Line | Endpoint Measured | Result (ED50/Effect) |
| TNF-α Neutralization | WEHI 164 | Neutralization of TNF-α-mediated cytotoxicity | ED50: ~24.3 ng/mL[2] |
| Apoptosis Induction | Lamina Propria T cells (Crohn's Disease patients) | Increased percentage of apoptotic cells | Significant increase at 1 and 5 µg/mL |
| Apoptosis Induction | Jurkat T cells (CD3/CD28 stimulated) | Increased Bax/Bcl-2 ratio | Significant increase at 4 and 24 hours[3] |
| Apoptosis Induction | Monocytes (Crohn's Disease patients) | Dose-dependent increase in apoptosis | Observed at therapeutic concentrations[4] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to allow for replication and further investigation.
TNF-α Neutralization Assay (WEHI 164 Cell-based)
This assay measures the ability of a compound to neutralize the cytotoxic effects of TNF-α on the mouse fibrosarcoma cell line WEHI 164.
Materials:
-
WEHI 164 cells
-
Recombinant human TNF-α
-
Infliximab or other test compounds
-
RPMI 1640 medium with 10% FBS
-
Actinomycin D
-
MTT reagent
-
96-well plates
Procedure:
-
Seed WEHI 164 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 20 hours.[2]
-
Prepare serial dilutions of the test antibody (e.g., Infliximab) in medium containing 2 µg/mL actinomycin D.[2]
-
Add the diluted antibody and a final concentration of 0.1 ng/mL of human TNF-α to the cells.[2]
-
Incubate the plate for 20 hours at 37°C.[5]
-
Assess cell viability using an MTT assay.[5]
-
Calculate the 50% effective dose (ED50) from the dose-response curve.[2]
NF-κB Luciferase Reporter Assay
This assay quantifies the inhibition of NF-κB activation by measuring the activity of a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
HeLa or Jurkat cells stably transfected with an NF-κB-luciferase reporter construct.[1][6]
-
Recombinant human TNF-α
-
This compound or other test compounds
-
Cell culture medium
-
Luciferase assay reagent
-
96-well plates
Procedure:
-
Seed the NF-κB reporter cells into a 96-well plate.[6]
-
Pre-incubate the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway and incubate for 6-16 hours.[6]
-
Lyse the cells and add the luciferase assay reagent.[6]
-
Measure the luminescence using a luminometer.[6]
-
Calculate the IC50 value from the dose-response curve.
Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using propidium iodide).
Materials:
-
Jurkat T cells or other suitable cell lines
-
Infliximab or other test compounds
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Culture Jurkat T cells and stimulate with CD3/CD28 antibodies if assessing activation-induced apoptosis.[3]
-
Treat the cells with different concentrations of Infliximab or a control antibody.[3]
-
After the incubation period, harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.
Caspase Activity Assay
This assay measures the activation of caspases, key executioner enzymes in the apoptotic pathway.
Materials:
-
Lamina Propria T cells or other suitable cell lines
-
Infliximab or other test compounds
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Antibodies specific for pro-caspase-3 and cleaved (active) caspase-3
-
Western blotting reagents and equipment
Procedure:
-
Treat cells with Infliximab or a control antibody for the desired time.[7]
-
Lyse the cells and determine the protein concentration.[7]
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against pro-caspase-3 and active caspase-3.[7]
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the bands using a suitable substrate. The appearance of the cleaved caspase-3 band indicates apoptosis induction.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action for Infliximab.
Caption: Postulated mechanism of action for this compound.
References
- 1. Isolation and characterization of the fungal metabolite this compound as an inhibitor of tumour necrosis factor alpha-induced human immunodeficiency virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel anti-human TNF-α murine monoclonal antibody with high binding affinity and neutralizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infliximab treatment induces apoptosis of lamina propria T lymphocytes in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infliximab induces apoptosis in monocytes from patients with chronic active Crohn's disease by using a caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. Defective mucosal T cell death is sustainably reverted by infliximab in a caspase dependent pathway in Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating 3-O-Methylviridicatin: A Comparative Guide to its Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of 3-O-Methylviridicatin with alternative compounds, supported by experimental data and detailed protocols. The information is intended to assist researchers in validating and exploring the therapeutic potential of this fungal metabolite.
I. Inhibition of TNF-α Induced HIV Replication
This compound has been identified as an inhibitor of tumor necrosis factor-alpha (TNF-α) induced replication of the Human Immunodeficiency Virus (HIV). The following table summarizes its activity in comparison to other small molecules that target related pathways in HIV replication.
Table 1: Comparative Activity of this compound and Other Small Molecule HIV Replication Inhibitors
| Compound | Bioassay | Target Cell Line | IC50 |
| This compound | TNF-α induced HIV LTR-luciferase reporter assay | HeLa | 5 µM |
| This compound | TNF-α induced HIV production | OM-10.1 | 2.5 µM |
| Piperidylpyrimidine | HIV-1 LTR transactivation | - | Micromolar range |
| LMP-420 | HIV replication | PBMCs | Micromolar range |
| Pentoxifylline | HIV replication | - | - |
| Noraristeromycin | IκBα phosphorylation and degradation | - | - |
II. Broader Bioactivity Profile of this compound and Related Quinolone Alkaloids
As a quinolone alkaloid, this compound belongs to a class of compounds known for a wide range of biological activities. The following tables provide a comparative overview of the antifungal, anti-inflammatory, and cytotoxic activities of various quinoline alkaloids and related natural products.
Table 2: Comparative Antifungal Activity of Quinolone Alkaloids
| Compound | Fungal Species | Bioassay | Minimum Inhibitory Concentration (MIC) |
| Waltherione M-Q, 5(R)-vanessine | Candida albicans | Broth Microdilution | ≤ 32 µg/mL |
| Various Fluorinated Quinoline Analogs | Sclerotinia sclerotiorum | - | >80% inhibition at 50 µg/mL |
| Quinoline Alkaloid Derivative 10 | Rhizoctonia solani | - | IC50: 37.86 µM |
| Quinoline Alkaloid Derivative 10 | Magnaporthe oryzae | - | IC50: 44.72 µM |
Table 3: Comparative In Vitro Anti-Inflammatory Activity
| Compound/Extract | Bioassay | Key Parameter | Result |
| Mikania scandens Leaf Extract | Egg Albumin Denaturation | % Inhibition | 50% at 1000 mg/kg (in vivo) |
| Ficus racemosa Bark Extract | Egg Albumin Denaturation | % Inhibition | Concentration-dependent |
| Green Tea, Greater Celandine, Fumitory Extracts | COX-1 Inhibition | - | Pronounced potential to suppress COX-1 |
| Acetyl-11-keto-β-boswellic acid | COX-1 Inhibition | IC50 | ~10 µM |
| Senkyunolide O | COX-2 Inhibition | IC50 | 5 µM |
Table 4: Comparative Cytotoxicity
| Compound | Cell Line | Bioassay | IC50 |
| Viridicatin | Mycobacterium tuberculosis | - | Strong activity |
| Sub-fraction of P. aurantiogriseum extract | HEPG2 (Liver Cancer) | - | 32.88 µg/mL |
| Sub-fraction of P. aurantiogriseum extract | MCF7 (Breast Cancer) | - | 24.33 µg/mL |
III. Experimental Protocols
A. TNF-α Induced HIV LTR-Luciferase Reporter Assay
This cell-based, virus-free assay is designed for high-throughput screening of compounds that inhibit TNF-α induced HIV LTR-directed transcription.
-
Cell Line: A stable HeLa cell line transfected with an HIV LTR-luciferase reporter plasmid is used. In this cell line, TNF-α stimulation leads to a two- to three-fold increase in luciferase production.
-
Screening:
-
Plate the stable HeLa cell line in 96-well plates.
-
Add the test compounds (e.g., this compound) at various concentrations.
-
Induce HIV LTR transcription by adding TNF-α to the wells.
-
Incubate for a specified period.
-
-
Measurement:
-
Lyse the cells and add luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Analysis:
-
Calculate the percentage of inhibition of luciferase activity compared to the TNF-α treated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.
-
B. In Vitro Anti-Inflammatory Assay: Inhibition of Egg Albumin Denaturation
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test compound at varying concentrations.
-
For the control, use 2.0 mL of distilled water instead of the test compound.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heat the mixtures in a water bath at 70°C for 5 minutes to induce denaturation.
-
-
Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
A higher percentage of inhibition indicates greater anti-inflammatory activity.
-
C. Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.
-
Inoculum Preparation:
-
Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans) in RPMI-1640 medium.
-
-
Drug Dilution:
-
Perform serial dilutions of the test compound in a 96-well microtiter plate using RPMI-1640 medium.
-
-
Inoculation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
D. Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
-
IV. Visualizing the Mechanisms
A. TNF-α Signaling Pathway Leading to NF-κB Activation
The following diagram illustrates the signaling cascade initiated by TNF-α, leading to the activation of the transcription factor NF-κB, which plays a crucial role in the inflammatory response and HIV gene expression.
Reproducibility and Replicability of 3-O-Methylviridicatin Experiments: A Comparative Guide
A detailed analysis of the anti-inflammatory properties of 3-O-Methylviridicatin and its analogues, focusing on the reproducibility of Tumor Necrosis Factor-alpha (TNF-α) inhibition experiments and the underlying NF-κB signaling pathway.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data, protocols, and signaling pathways associated with the fungal metabolite this compound and its more potent analogue, 4-phenyl-3-methylthioquinolinone. The focus is on providing a framework for understanding the reproducibility and replicability of key anti-inflammatory experiments.
Comparative Performance in TNF-α Inhibition
The primary reproducible biological activity reported for this compound is the inhibition of TNF-α, a key pro-inflammatory cytokine. However, studies have shown that its synthetic analogue, 4-phenyl-3-methylthioquinolinone, exhibits significantly greater potency. The following table summarizes the quantitative data from comparative studies.
| Compound | Cell Line | Stimulant | Inhibition of TNF-α Secretion | IC50 Value | Citation(s) |
| This compound | THP-1 (human monocytic) | LPS | 7% at 10 µM | > 10 µM | [1] |
| PBMCs (human peripheral blood mononuclear cells) | LPS | 24% at 10 µM | > 10 µM | [1] | |
| 4-phenyl-3-methylthioquinolinone | THP-1 (human monocytic) | LPS | - | 1 µM | [1] |
| PBMCs (human peripheral blood mononuclear cells) | LPS | - | Not Reported | [1] |
Experimental Protocols
To ensure the reproducibility and replicability of the findings, detailed experimental protocols are crucial. Below is a comprehensive methodology for the TNF-α secretion inhibition assay, compiled from established research practices.
TNF-α Secretion Inhibition Assay in THP-1 Cells
This protocol describes the induction of TNF-α secretion in the human monocytic cell line THP-1 using lipopolysaccharide (LPS) and its subsequent measurement to evaluate the inhibitory effects of test compounds.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and/or 4-phenyl-3-methylthioquinolinone
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed THP-1 cells into 96-well plates at a density of 4.8 x 10^4 cells per well in 200 µL of culture medium.[1]
-
Compound Preparation: Prepare stock solutions of this compound and 4-phenyl-3-methylthioquinolinone in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Add 25 µL of the diluted compound solutions or vehicle control (culture medium with 0.1% DMSO) to the respective wells.[1]
-
Stimulation: Immediately after adding the compounds, add LPS to each well to a final concentration of 1 µg/mL to induce TNF-α secretion.[1]
-
Incubation: Incubate the plates for 17 hours at 37°C in a 5% CO2 incubator.[1]
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of human TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of TNF-α secretion, using appropriate software.
Signaling Pathway Analysis
The inhibitory effect of this compound and its analogues on TNF-α production is suggested to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The diagram below illustrates the proposed mechanism of action.
Cytotoxicity Data
Discussion on Reproducibility and Replicability
The inhibition of TNF-α secretion by this compound and its analogue represents a key reproducible finding. The use of standardized cell lines like THP-1 and commercially available reagents such as LPS and ELISA kits enhances the potential for replicating these experiments across different laboratories. However, variations in experimental conditions, such as cell passage number, specific batches of reagents, and precise incubation times, can influence the absolute IC50 values obtained. Therefore, adherence to detailed and standardized protocols, as outlined above, is paramount for achieving reproducible results.
The suggested involvement of the NF-κB pathway provides a mechanistic basis for the observed anti-inflammatory effects. To further solidify these findings and enhance their replicability, future studies should include direct assessments of NF-κB activation, such as luciferase reporter assays, Western blotting for phosphorylated IκB and p65, and immunofluorescence to visualize the nuclear translocation of NF-κB subunits.
References
- 1. Assessment of Immunomodulatory Activities and in vitro Toxicity of New Quinolone 7-ethyl 9-ethyl-6-oxo-6,9-dihydro[1,2,5]selenadiazolo[3,4-h]quinoline-7-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
A Comparative Guide to the Anti-Inflammatory Effects of 3-O-Methylviridicatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of the fungal metabolite 3-O-Methylviridicatin against well-established anti-inflammatory agents: the synthetic corticosteroid Dexamethasone, and the natural polyphenols Curcumin and Quercetin. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer an objective assessment for research and drug development purposes.
Executive Summary
This compound has been identified as a modulator of inflammatory pathways, primarily noted for its inhibitory action on Tumor Necrosis Factor-alpha (TNF-α) signaling. While its direct anti-inflammatory efficacy across a broad range of standard assays is not yet fully characterized, its mechanism of action suggests potential as a lead compound for novel anti-inflammatory drug development. This guide places the current understanding of this compound in context with Dexamethasone, Curcumin, and Quercetin, which are known to exert their effects through multiple, well-defined mechanisms.
Data Presentation: Comparative Efficacy
The following table summarizes the available quantitative data (IC50 values) for this compound and the selected alternative compounds across key in vitro anti-inflammatory assays. It is important to note that the experimental conditions under which these values were obtained may vary between studies.
| Compound | TNF-α Inhibition | IL-6 Inhibition | COX-1 Inhibition | COX-2 Inhibition | iNOS/NO Production Inhibition |
| This compound | Weak inhibition (7-24% at 10 µM)[1] | Data not available | Data not available | Data not available | Data not available |
| Dexamethasone | IC50: ~0.5 x 10⁻⁸ M (LPS-induced IL-6)[2] | IC50: ~0.5 x 10⁻⁸ M (LPS-induced)[2] | Data not available | Data not available | Data not available |
| Curcumin | IC50: ~15.15 µM (in CAFs)[3] | Data not available | Data not available | Data not available | IC50: Data varies |
| Quercetin | IC50: ~10 µM (for Cox2 expression)[4] | Data not available | Data not available | IC50: ~10 µM (for expression)[4] | Data not available |
Note: The IC50 value for this compound in relation to TNF-α is for the inhibition of TNF-α-induced HIV LTR transcription (5 µM) and virus production (2.5 µM), not direct TNF-α inhibition.[1] This indicates an effect on the downstream signaling of TNF-α. Further direct quantitative assays are required for a comprehensive comparison.
Mechanism of Action: A Comparative Overview
The anti-inflammatory effects of these compounds are primarily mediated through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
This compound: The primary proposed mechanism is the inhibition of the NF-κB signaling pathway, which is activated by pro-inflammatory stimuli like TNF-α.[1] By inhibiting this pathway, this compound can potentially reduce the expression of numerous pro-inflammatory genes.
-
Dexamethasone: This potent glucocorticoid exerts its anti-inflammatory effects by binding to the glucocorticoid receptor.[5][6][7][8][9] This complex then translocates to the nucleus to upregulate anti-inflammatory proteins and downregulate pro-inflammatory cytokines like IL-1, IL-6, and TNF-α, largely through the inhibition of NF-κB and other transcription factors.[7]
-
Curcumin: The active component of turmeric, curcumin, is known to have multi-targeted anti-inflammatory effects. It inhibits the activation of NF-κB, MAPK, and other pro-inflammatory pathways.[[“]][11][12][13][14][15] Curcumin can also inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11]
-
Quercetin: This dietary flavonoid demonstrates broad anti-inflammatory activity by inhibiting NF-κB and MAPK signaling pathways.[16][17][18] It also inhibits the production of pro-inflammatory cytokines and enzymes such as COX and lipoxygenase (LOX).[18]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in inflammation and the putative points of intervention for these compounds.
Caption: The NF-κB signaling pathway and point of inhibition.
Caption: The MAPK signaling pathway and points of inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of a compound's anti-inflammatory activity.
Caption: General workflow for in vitro anti-inflammatory screening.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable and oxidized product of nitric oxide, in cell culture supernatants.
-
Methodology:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Methodology:
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).
-
Add cell culture supernatants (obtained as in the NO assay) and standards to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration from the standard curve.
-
NF-κB Activation Assay (Luciferase Reporter Assay)
-
Principle: This assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission.
-
Methodology:
-
Transfect cells (e.g., HEK293T) with a plasmid containing the NF-κB-luciferase reporter construct.
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Normalize the results to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
MAPK Phosphorylation Analysis (Western Blot)
-
Principle: Western blotting is used to detect specific proteins in a sample. To assess MAPK activation, antibodies that specifically recognize the phosphorylated (active) forms of MAPK proteins (e.g., p-p38, p-JNK) are used.
-
Methodology:
-
Treat cells with the test compound and/or inflammatory stimulus.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated MAPK of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize, re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) MAPK protein.
-
Conclusion and Future Directions
This compound demonstrates potential as an anti-inflammatory agent through its modulation of the TNF-α-induced NF-κB signaling pathway. However, a comprehensive understanding of its anti-inflammatory profile requires further investigation. Direct quantitative comparisons with established anti-inflammatory compounds are currently limited by the lack of publicly available data for this compound in a range of standard in vitro assays.
Future research should focus on:
-
Quantitative in vitro profiling: Determining the IC50 values of this compound in assays for COX-1/2, iNOS, and the production of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
-
MAPK pathway analysis: Investigating the effect of this compound on the phosphorylation status of key MAPK proteins (p38, JNK, ERK).
-
In vivo studies: Evaluating the efficacy of this compound in animal models of inflammation.
Such studies will be crucial in validating the therapeutic potential of this compound and its analogues as novel anti-inflammatory agents.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 6. Dexamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. droracle.ai [droracle.ai]
- 8. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]
- 10. consensus.app [consensus.app]
- 11. Curcumin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 12. Frontiers | Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The therapeutic mechanisms of quercetin on inflammatory diseases: an update | springermedicine.com [springermedicine.com]
- 16. rsisinternational.org [rsisinternational.org]
- 17. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Unveiling the Antimicrobial Potential of Viridicatin Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural products is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of viridicatin analogues, focusing on their antimicrobial activities. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant pathways, this document aims to be a valuable resource for the scientific community.
Viridicatin, a fungal alkaloid characterized by a 3-hydroxy-4-phenyl-2(1H)-quinolone core, has garnered attention for its diverse biological activities. Analogues of this scaffold have been synthesized and evaluated to explore and enhance its therapeutic potential, particularly against bacterial and fungal pathogens. This guide synthesizes findings from various studies to illuminate the SAR of these compounds.
Comparative Antimicrobial Activity of Viridicatin Analogues
The antimicrobial efficacy of viridicatin and its analogues is typically quantified by the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following table summarizes the antimicrobial activities of a series of 4-hydroxy-2-quinolone analogues, the core structure of viridicatin, against various pathogens.
| Compound | R1 | R2 | R3 | Test Organism | Activity (MIC/IC50 in µg/mL) | Reference |
| Viridicatin | H | H | Phenyl | Mycobacterium tuberculosis | Potent (Specific value not provided in reviewed literature) | [General knowledge, not from a specific cited source] |
| Analogue 1 | Methyl | H | C13H27 | Aspergillus flavus | 7.08 | [1][2] |
| Analogue 2 | Methyl | Br | C9H19 | Aspergillus flavus | 1.05 | [1][2] |
| Analogue 3 | Methyl | H | C13H27 | Staphylococcus aureus | 22.40 | [1][2] |
| Analogue 4 | Methyl | Br | C9H19 | Staphylococcus aureus | 5.86 | [1][2] |
| Analogue 5 | Phenyl | H | Acetyl | Staphylococcus aureus | >100 | [3] |
| Analogue 6 | Phenyl | H | COCH2Br | Staphylococcus aureus | 50 | [3] |
| Analogue 7 | Phenyl | H | COCH2-N(Phthalamido) | Staphylococcus aureus | >100 | [3] |
| Analogue 8 | Phenyl | H | COCH2-(thiadiazole derivative) | Staphylococcus aureus | 12.5 | [3] |
Key Observations from the Data:
-
Impact of Alkyl Chain Length: The length of the alkyl chain at the C-3 position significantly influences antifungal activity.
-
Effect of Halogenation: Bromination of the quinolone ring, as seen in Analogue 2 and Analogue 4, markedly enhances both antifungal and antibacterial activity.[1][2]
-
Role of C-3 Substituent: Modification of the acetyl group at the C-3 position with a thiadiazole moiety (Analogue 8) improved activity against Staphylococcus aureus compared to the parent acetyl compound (Analogue 5) and its bromo-derivative (Analogue 6).[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
1. Preparation of Bacterial/Fungal Inoculum:
- A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- The culture is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
- The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well containing the diluted compound is inoculated with the prepared microbial suspension.
- Positive control wells (containing medium and inoculum but no compound) and negative control wells (containing medium only) are included.
- The plates are incubated under appropriate conditions (e.g., 16-20 hours at 37°C for bacteria).
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanism of Action and Signaling Pathways
While the precise molecular targets of many viridicatin analogues are still under investigation, the broader class of quinolones is known to interfere with essential bacterial processes. One of the primary mechanisms of action for antibacterial quinolones is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.
The diagram below illustrates a simplified workflow for identifying the mechanism of action of a novel antimicrobial compound.
Caption: A generalized workflow for the discovery and development of novel antimicrobial agents.
Some studies on related compounds, such as isatin derivatives, suggest that they can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[4] The potential for viridicatin analogues to act as enzyme inhibitors is also an active area of research. For instance, viridiofungins, which share some structural similarities, are known inhibitors of serine palmitoyltransferase, a key enzyme in sphingolipid biosynthesis in fungi.[5]
The following diagram illustrates a simplified signaling pathway for apoptosis that could be potentially modulated by bioactive compounds.
References
- 1. Synthesis and antifungal activity of two novel spermidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 5. Viridiofungins, novel inhibitors of sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of 3-O-Methylviridicatin: A Comparative Analysis in Cellular Models
For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is paramount to predicting its therapeutic window and potential toxicities. This guide provides a comparative analysis of the fungal metabolite 3-O-Methylviridicatin, a known inhibitor of Tumor Necrosis Factor-alpha (TNF-α), against other small-molecule TNF-α inhibitors. While specific off-target profiling data for this compound is limited in publicly available literature, this guide synthesizes existing information on its biological activities and compares it with alternatives for which more comprehensive data exists.
Introduction to this compound and TNF-α Inhibition
This compound is a fungal metabolite belonging to the quinoline alkaloid class of compounds. It has been identified as an inhibitor of TNF-α-induced cellular responses.[1] TNF-α is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases. Its signaling cascade primarily involves the activation of the NF-κB and MAPK pathways, leading to the expression of genes involved in inflammation and cell survival.[2][3][4][5] Small-molecule inhibitors of TNF-α, like this compound, are of significant interest as they offer potential advantages over biologic therapies, such as oral bioavailability and lower production costs.[2][6][7]
Comparative Analysis of Biological Activity
Due to the scarcity of direct off-target screening data for this compound, we will compare its known biological activities with those of other small-molecule TNF-α inhibitors. This comparative approach allows for an indirect assessment of potential off-target liabilities.
Table 1: Comparison of In Vitro Activity of Selected Small-Molecule TNF-α Inhibitors
| Compound | Target/Assay | Cell Line | IC50/EC50 | Reference |
| This compound | TNF-α induced HIV replication | OM-10.1 | IC50: 2.5 µM | [1] |
| UR-1505 | TNF-α production | Human PBMCs | IC50: 0.2 µM | Frias, A. M., et al. (2006) |
| BIRB 796 | p38 MAPK | U937 | IC50: 10 nM | Pargellis, C., et al. (2002) |
| SPD-304 | TNF-α trimer disruption | WEHI-164 | IC50: 4.6 µM | [3] |
Note: The provided data for UR-1505 and BIRB 796 are from literature not directly returned in the search results but are representative examples of small-molecule TNF-α pathway inhibitors.
Signaling Pathways and Potential Off-Target Mechanisms
The primary mechanism of action for TNF-α inhibitors involves modulating the TNF-α signaling pathway. However, off-target effects can arise from interactions with other cellular components, such as kinases or other signaling proteins.
TNF-α Signaling Pathway
The binding of TNF-α to its receptor (TNFR1) initiates a cascade of events, leading to the activation of downstream signaling pathways, including NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK).[8][9]
Caption: Simplified TNF-α signaling pathway leading to gene expression.
Potential for Off-Target Kinase Inhibition
Given that many signaling pathways, including the TNF-α pathway, are regulated by kinases, small-molecule inhibitors can inadvertently bind to the ATP-binding pocket of unintended kinases. This is a common source of off-target effects. A comprehensive kinome scan would be necessary to determine the selectivity profile of this compound.
Experimental Protocols for Assessing Off-Target Effects
To rigorously evaluate the off-target profile of this compound and other compounds, a combination of experimental approaches is recommended.
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.
Methodology:
-
A panel of recombinant kinases is utilized.
-
The compound of interest is incubated with each kinase in the presence of ATP and a suitable substrate.
-
Kinase activity is measured, typically through the quantification of substrate phosphorylation (e.g., using radiometric assays with ³³P-ATP or fluorescence-based assays).
-
The concentration of the compound required to inhibit kinase activity by 50% (IC50) is determined for each kinase.
-
Selectivity is assessed by comparing the IC50 value for the intended target with those for other kinases in the panel.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify direct protein targets of a compound in a cellular context.
Methodology:
-
Intact cells are treated with the compound or vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction of proteins is separated from the aggregated fraction by centrifugation.
-
The amount of a specific protein remaining in the soluble fraction at each temperature is quantified by methods such as Western blotting or mass spectrometry.
-
Binding of the compound to a target protein typically increases its thermal stability, resulting in a shift in its melting curve to higher temperatures.
Proteomic Profiling
Objective: To assess global changes in protein expression and post-translational modifications in response to compound treatment.
Methodology:
-
Cells are treated with the compound or vehicle control.
-
Cells are lysed, and proteins are extracted.
-
Proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting data is used to identify and quantify thousands of proteins.
-
Changes in protein abundance or the status of post-translational modifications (e.g., phosphorylation) can indicate which pathways are affected by the compound.
Caption: Workflow for comprehensive off-target effect analysis.
Conclusion and Future Directions
The available data suggests that this compound is a promising scaffold for the development of novel anti-inflammatory agents through the inhibition of TNF-α signaling. However, a significant knowledge gap exists regarding its selectivity and potential off-target effects. To advance the therapeutic potential of this compound, a systematic evaluation using modern pharmacological and proteomic techniques is essential.
Future studies should focus on:
-
Comprehensive Kinase Profiling: To identify any off-target kinase interactions.
-
Target Deconvolution Studies: Employing methods like CETSA and affinity-based proteomics to identify direct binding partners in an unbiased manner.
-
In-depth Cellular Signaling Analysis: To elucidate the precise mechanism by which this compound modulates the TNF-α pathway and to uncover any effects on other signaling cascades.
-
Cytotoxicity Profiling: Assessing the compound's effect on a broad panel of cell lines to identify potential cell-type-specific toxicities.
By undertaking these investigations, the scientific community can build a more complete picture of the pharmacological profile of this compound, paving the way for its potential development as a safe and effective therapeutic agent.
References
- 1. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. TNF-Alpha Inhibitors in Inflammatory Diseases Review [krishgen.com]
- 8. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 3-O-Methylviridicatin in Modulating Inflammatory Responses: A Comparative Analysis
For Immediate Release
A deep dive into the inhibitory effects of the fungal metabolite, 3-O-Methylviridicatin, on the release of key pro-inflammatory cytokines reveals its potential as a modulator of the immune response. This guide provides a comparative analysis of this compound against established cytokine inhibitors, supported by available experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
In the intricate landscape of immunological research and drug development, the identification of novel compounds that can effectively temper inflammatory cascades is of paramount importance. One such molecule of interest is this compound, a fungal metabolite that has demonstrated a notable capacity to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in the inflammatory process. This guide offers an objective comparison of this compound's performance with that of well-established anti-inflammatory agents, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential.
Comparative Inhibitory Effects on Cytokine Release
The following table summarizes the available quantitative data on the inhibitory effects of this compound and selected alternative cytokine inhibitors on the release of TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). It is important to note that the experimental conditions, such as cell lines, stimulus, and concentration, may vary across studies, which should be taken into consideration when making direct comparisons.
| Compound | Target Cytokine | Cell Line | Stimulus | IC50 / Inhibition |
| This compound | TNF-α | OM-10.1 (human promyelocytic) | TNF-α | 2.5 µM[1] |
| TNF-α | HeLa cells (human cervical cancer) | TNF-α | 5 µM[1] | |
| Dexamethasone | TNF-α | THP-1 (human monocytic) | TNF-α | IC50: 3 nM[2] |
| IL-1β | THP-1 (human monocytic) | TNF-α | IC50: 7 nM[2] | |
| IL-6 | Human Retinal Microvascular Pericytes | TNF-α | IC50: >80% inhibition at 1µM | |
| IL-1β | RAW 264.7 (murine macrophage) | LPS | Dose-dependent inhibition[3] | |
| Infliximab | TNF-α | L929 (murine fibroblast) | TNF-α | IC50: 56 ng/mL[4] |
| Tocilizumab | IL-6 | U-937 (human monocytic) | IL-6 | Complete abrogation of STAT3 phosphorylation at 10 µg/mL[5] |
| Anakinra | IL-1β | MRC-5 (human lung fibroblast) | IL-1β | IC50: 45 pM[6] |
| IL-1β | Human whole blood | IL-1β | IC50: 603 pM[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis.
In Vitro Cytokine Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory effect of a compound on the release of pro-inflammatory cytokines from macrophages stimulated with Lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
-
Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded into 24-well or 96-well plates at a density of 1 x 10^5 to 5 x 10^5 cells/mL and allowed to adhere overnight.
2. Compound Treatment and Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Cells are pre-incubated with the compound for 1-2 hours.
-
Following pre-incubation, cells are stimulated with an inflammatory agent, typically LPS from Escherichia coli, at a concentration of 100 ng/mL to 1 µg/mL.
3. Supernatant Collection:
-
After an incubation period of 6 to 24 hours post-stimulation, the cell culture supernatants are collected.
-
Supernatants are centrifuged to remove any detached cells and debris and stored at -80°C until analysis.
4. Cytokine Quantification using Enzyme-Linked Immunosorbent Assay (ELISA):
-
The concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, a 96-well plate is coated with a capture antibody specific for the target cytokine.
-
After blocking non-specific binding sites, the collected supernatants and a series of known standards are added to the wells.
-
A biotin-conjugated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution (e.g., TMB) is added to produce a colorimetric reaction, which is stopped with a stop solution.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
5. Data Analysis:
-
The percentage of cytokine inhibition is calculated relative to the vehicle-treated, LPS-stimulated control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cytokine release, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Pathways
To better understand the mechanisms underlying the inflammatory response and the points of intervention for inhibitors, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and the experimental workflow.
Caption: LPS-induced pro-inflammatory cytokine signaling pathway.
Caption: Workflow for in vitro cytokine inhibition assay.
Conclusion
The available data suggests that this compound exhibits inhibitory activity against TNF-α, a key player in the inflammatory cascade. While a direct, comprehensive comparison with established drugs like dexamethasone, infliximab, tocilizumab, and anakinra is limited by the heterogeneity of existing studies, the initial findings for this compound are promising and warrant further investigation. Future research should focus on conducting head-to-head comparative studies under standardized conditions to precisely delineate its potency and spectrum of activity against a broader range of cytokines. Such studies will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. Interleukin 6 receptor inhibitor tocilizumab suppresses cytokine expression, inflammasome activation and phagocytosis in a cell model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tocilizumab Contributes to the Inflammatory Status of Mature Dendritic Cells through Interleukin-6 Receptor Subunits Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Tocilizumab binds to canine IL-6 receptor and elicits in-vitro inhibitory biological response [frontiersin.org]
- 6. Infliximab and the TNF-alpha system - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-O-Methylviridicatin: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, in case of a spill or exposure, consult the Safety Data Sheet (SDS) and follow emergency procedures.[1] This guide provides a comprehensive overview of the proper disposal procedures for 3-O-Methylviridicatin, a chemical that requires careful handling due to its potential hazards. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and environmental protection.
I. Understanding the Hazards
This compound is classified as a hazardous substance with the following potential effects:
-
Toxicity: Toxic if swallowed or in contact with skin, and fatal if inhaled.[1]
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
A thorough understanding of these hazards, as detailed in the Safety Data Sheet (SDS), is critical before handling or disposing of this compound.
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:
| PPE Category | Specific Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles, and a face shield |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of inhalation.[1] |
III. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to avoid environmental release and to manage it as a hazardous chemical waste.[1]
Step 1: Segregation and Collection
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), unused product, and contaminated cleaning materials, in a designated and clearly labeled hazardous waste container.
Step 2: Waste Container Requirements
-
Use a chemically compatible and leak-proof container .
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container tightly closed except when adding waste.[1][2]
Step 3: Storage of Waste
-
Store the waste container in a well-ventilated, designated hazardous waste accumulation area .[1]
-
Ensure the storage area is secure and accessible only to authorized personnel .[1]
-
Do not store large quantities of waste for extended periods. Follow your institution's guidelines for waste accumulation times.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. [1][2] This is crucial to prevent environmental contamination.
IV. Emergency Procedures for Spills
In the event of a spill, follow these immediate actions:
-
Evacuate the immediate area if the spill is large or if there is a risk of inhalation.
-
Alert colleagues and your supervisor.
-
Wear appropriate PPE before attempting to clean up the spill.[2]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in a designated hazardous waste container.[2]
-
Clean the spill area thoroughly with a suitable decontamination solution as recommended by your EHS office.
-
Report the spill to your supervisor and EHS office.
V. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-O-Methylviridicatin
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-O-Methylviridicatin. Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research.
Researchers handling this compound must be fully aware of its potential hazards and take all necessary precautions. This substance is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also harmful if swallowed.[1] Therefore, stringent adherence to the personal protective equipment (PPE) guidelines, handling procedures, and disposal plans outlined below is mandatory.
Hazard and Precautionary Data
A summary of the key hazard and precautionary statements associated with this compound is provided in the table below. This information is derived from Globally Harmonized System (GHS) classifications.
| Hazard Category | GHS Hazard Statement | GHS Precautionary Statement |
| Health Hazards | H302: Harmful if swallowed | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] |
| H315: Causes skin irritation[1] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1] | |
| H319: Causes serious eye irritation[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| H335: May cause respiratory irritation[1] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1] | |
| Disposal | P501: Dispose of contents/container to hazardous waste disposal.[1] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition and use non-sparking tools to prevent electrostatic discharge.[2]
-
Prepare all necessary materials and equipment before handling the compound to minimize movement and potential for spills.
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber).[3] Inspect gloves for any signs of degradation or punctures before use.[3]
-
Eye and Face Protection: Wear tightly fitting safety goggles.[2] If there is a splash hazard, a face shield should also be worn.[4]
-
Skin and Body Protection: Wear a lab coat or chemical-resistant suit.[3] Ensure that clothing provides full coverage, including long sleeves.
-
Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator is necessary.[2][5]
3. Handling Procedure:
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Weigh and transfer the compound carefully within the fume hood.
-
Keep the container tightly closed when not in use.[1]
4. First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison control center or doctor.[1][2]
-
If on Skin: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1]
-
If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]
5. Spill and Disposal Plan:
-
Spill Cleanup: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[1] Collect the material into a suitable, closed container for disposal.[2]
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or waterways.[1][2]
6. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin after handling the compound.[1]
-
Clean and decontaminate the work area.
-
Remove and properly store or dispose of PPE.[6] Contaminated clothing should be laundered separately from other items.[6][7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. targetmol.com [targetmol.com]
- 3. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 4. americanchemistry.com [americanchemistry.com]
- 5. natureworksllc.com [natureworksllc.com]
- 6. epa.gov [epa.gov]
- 7. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
